Phe-Arg
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILORBBPKKGRI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924605 | |
| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1238-09-1 | |
| Record name | L-Phenylalanyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Phe-Arg Dipeptide: A Technical Guide to its Core Biological Functions and Therapeutic Potential
This guide provides an in-depth exploration of the Phenylalanine-Arginine (Phe-Arg) dipeptide, a molecule of growing interest in cellular biology and pharmacology. We will delve into its fundamental biochemical properties, intricate signaling functions, and emerging therapeutic applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: Beyond a Simple Dipeptide
Dipeptides, consisting of two amino acids linked by a peptide bond, are far more than mere intermediates in protein metabolism.[1][2] They are increasingly recognized as bioactive signaling molecules with diverse physiological roles.[3] The this compound dipeptide, with its unique combination of an aromatic (Phenylalanine) and a cationic (Arginine) amino acid, exhibits a fascinating range of biological activities that are currently under active investigation. This guide will synthesize the current understanding of this compound, providing a framework for future research and development.
Physicochemical Properties and Synthesis
The distinct characteristics of Phenylalanine and Arginine bestow upon the this compound dipeptide specific physicochemical properties that underpin its biological functions. Phenylalanine provides a hydrophobic and aromatic moiety, while Arginine's guanidinium group confers a strong positive charge at physiological pH.[4] This amphipathic nature influences its interaction with cellular membranes and receptors.
Table 1: Physicochemical Properties of this compound Dipeptide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃N₅O₃ | N/A |
| Molecular Weight | 321.38 g/mol | N/A |
| Isoelectric Point (pI) | High (basic) | [4] |
| Solubility | Water soluble | [5] |
| Key Functional Groups | Phenyl group, Guanidinium group | [4] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard and efficient method for synthesizing the this compound dipeptide is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Methodology:
-
Resin Preparation: Start with a suitable resin, such as a Rink-amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.[6] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Arginine):
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidinium side chain of Arginine.
-
Add the activated Arginine to the resin and allow the coupling reaction to proceed.
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled Arginine using 20% piperidine in DMF.
-
Second Amino Acid Coupling (Phenylalanine):
-
Activate the carboxyl group of Fmoc-Phe-OH using the same coupling reagents.
-
Add the activated Phenylalanine to the resin to form the dipeptide.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from Phenylalanine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Pbf side-chain protecting group simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[6]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterization: Confirm the identity and purity of the this compound dipeptide using mass spectrometry (MS) and analytical RP-HPLC.[7]
Biological Functions and Signaling Pathways
The biological activities of the this compound dipeptide are multifaceted, stemming from its ability to interact with various cellular components and influence key signaling pathways.
Neuromodulatory Effects
Intriguing evidence points to the central nervous system as a key target for this compound. Studies in animal models have demonstrated that intracerebroventricular administration of this compound can induce an increase in locomotor activity and even convulsive effects at higher doses.[8] Conversely, intrathecal injection has been shown to produce a significant analgesic effect.[8] These opposing effects highlight the complexity of its action within different regions of the central nervous system.
The precise molecular mechanisms underlying these neuromodulatory effects are still under investigation. However, it is hypothesized that this compound may interact with specific G-protein coupled receptors (GPCRs) or ion channels in neuronal membranes, leading to alterations in neuronal excitability.
Role in Reproductive Physiology as part of RF-Amide Peptides
The Arginine-Phenylalanine-amide (RF-amide) motif is a characteristic feature of a family of neuropeptides known as RF-amide-related peptides (RFRPs).[9][10] These peptides, including those with a C-terminal Arg-Phe-NH₂ sequence, have been identified as significant regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[9][10]
Specifically, RFRP-3, a mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), has been shown to inhibit the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH).[9][10] This inhibitory action plays a crucial role in modulating reproductive cycles.
Figure 1: Simplified diagram of the inhibitory action of RFRP-3 on the HPG axis.
Cardiovascular Modulation and the Nitric Oxide Pathway
The Arginine component of the this compound dipeptide is a direct precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[11][12][13] NO is synthesized by nitric oxide synthase (NOS) enzymes and acts as a potent vasodilator, regulating blood pressure and blood flow.[14][15]
While direct studies on the this compound dipeptide's role in NO synthesis are limited, the bioavailability of its Arginine constituent is a key determinant. Dietary supplementation with L-Arginine has been shown to improve endothelial function and ameliorate some cardiovascular disorders.[13][14] It is plausible that the this compound dipeptide, following cellular uptake and potential hydrolysis, could contribute to the intracellular pool of Arginine available for NOS.
Figure 2: Hypothetical pathway for this compound contributing to nitric oxide synthesis.
Cellular Uptake and Transport
For dipeptides to exert their biological effects, they must first cross the cell membrane. The uptake of dipeptides is primarily mediated by specific peptide transporters, such as PEPT1 and PEPT2.[16] These transporters are expressed in various tissues, including the intestine, kidney, and brain.
The cationic nature of the Arginine residue in this compound suggests a high affinity for these transporters. Furthermore, arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can traverse cellular membranes through various endocytic pathways, including macropinocytosis.[17][18] The guanidinium group of arginine plays a critical role in this process by interacting with negatively charged components of the cell membrane, such as proteoglycans.[19][20]
Experimental Protocol: In Vitro Dipeptide Uptake Assay
This protocol describes a method to quantify the uptake of this compound into a cell line of interest (e.g., Caco-2 for intestinal absorption).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.
-
Uptake Buffer Preparation: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH.
-
Dipeptide Solution: Prepare a solution of the this compound dipeptide in the uptake buffer, including a radiolabeled tracer (e.g., ³H-Phe-Arg) or for quantification by LC-MS/MS.
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed uptake buffer.
-
Add the dipeptide solution to the apical side of the monolayers.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To study transporter-mediated uptake, include known inhibitors of PEPT1 (e.g., Gly-Sar) in parallel experiments.
-
-
Termination of Uptake: At each time point, rapidly wash the cells with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Radiolabeled Dipeptide: Measure the radioactivity in the cell lysate using a scintillation counter.
-
LC-MS/MS: Quantify the concentration of this compound in the cell lysate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
-
-
Data Analysis: Normalize the uptake to the total protein concentration in the cell lysate and express the results as nmol/mg protein.
Therapeutic Potential and Future Directions
The diverse biological activities of the this compound dipeptide suggest several promising avenues for therapeutic development.
Analgesics and Neuromodulatory Agents
The demonstrated analgesic effects of this compound warrant further investigation for the development of novel pain management therapies.[8] Understanding its specific receptor targets in the spinal cord could lead to the design of more potent and selective analogs with fewer side effects.
Cancer Therapeutics
Peptides are increasingly being explored as anticancer agents due to their high specificity and lower toxicity compared to traditional chemotherapy.[21][22][23] Arginine-rich peptides, in particular, have shown the ability to selectively target and kill cancer cells.[19] The this compound motif could be incorporated into larger peptide constructs to enhance their cell-penetrating capabilities and deliver cytotoxic payloads directly to tumor cells. Furthermore, some cancers are auxotrophic for arginine, making them susceptible to arginine deprivation therapies.[24]
Cardiovascular Health
Given the role of arginine in NO synthesis, this compound or its derivatives could be explored as nutritional supplements or therapeutic agents to improve cardiovascular health, particularly in conditions associated with endothelial dysfunction.[13][14][15]
Table 2: Summary of Potential Therapeutic Applications
| Therapeutic Area | Potential Mechanism of Action | Key References |
| Pain Management | Modulation of neuronal excitability in the spinal cord | [8] |
| Oncology | Cell-penetrating peptide for targeted drug delivery; induction of apoptosis in cancer cells. | [19][23] |
| Cardiovascular Disease | Precursor for nitric oxide synthesis, improving endothelial function. | [13][14][15] |
| Reproductive Medicine | Modulation of the HPG axis via RFRP-3 agonism/antagonism. | [9][10] |
Conclusion
The this compound dipeptide is a compelling example of a small biomolecule with significant and diverse biological functions. From modulating neuronal activity and reproductive hormones to potentially influencing cardiovascular health and cancer progression, its sphere of influence is broad. This guide has provided a comprehensive overview of the current knowledge, from its fundamental properties and synthesis to its complex signaling roles and therapeutic potential. Further research into the specific molecular targets and downstream signaling pathways of the this compound dipeptide will undoubtedly unlock new opportunities for therapeutic intervention across a range of diseases.
References
- Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg)
- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC.
- General synthetic procedure p(Arg-co-Phe) with different topologies for...
- The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. Unknown Source.
- Biological Functions of Antioxidant Dipeptides. SciSpace.
- Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. PubMed.
- Peptides in cancer research. Bachem.
- A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PMC.
- The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. Unknown Source.
- Biomolecules. NCERT.
- Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. PubMed.
- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr
- The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repe
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Unknown Source.
- PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). PubMed.
- Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. Unknown Source.
- Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candid
- Homoarginine in the cardiovascular system: Pathophysiology and recent developments. Unknown Source.
- Peptide. Massive Bio.
- H-Phe-Arg-Arg-OH peptide. Unknown Source.
- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. PMC.
- Amino acid. Wikipedia.
- Arginine de novo and nitric oxide production in disease st
- Peptides for Cardiovascular Research. BOC Sciences Amino Acid.
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- Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. PubMed.
- Arginine nutrition and cardiovascular function. PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. Frontiers.
- Peptide-Based Agents for Cancer Treatment: Current Applic
- The identification of arginine residues in peptides by 2D-IR echo spectroscopy. PMC - NIH.
- Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. PubMed.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- L-arginine and cardiovascular system. PubMed.
- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. PubMed.
- Arginine metabolism and the synthesis of nitric oxide in the nervous system. PubMed.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.
- Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. NIH.
- L-Arginine Transport and Nitric Oxide Synthesis in Human Endothelial Progenitor Cells. Unknown Source.
- Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Tre
- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
- D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line | Request PDF.
- Benefits of L-Arginine on Cardiovascular System. PubMed.
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An In-depth Technical Guide on the Cellular Roles of Phenylalanyl-Arginine (Phe-Arg)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The dipeptide Phenylalanyl-Arginine (Phe-Arg), composed of the aromatic amino acid L-phenylalanine and the basic amino acid L-arginine, is emerging as a molecule of interest in cellular physiology. While the individual roles of its constituent amino acids are well-documented, the specific functions of the this compound dipeptide are a growing area of research. This guide provides a comprehensive technical overview of the current understanding of this compound's role in cellular processes, its potential signaling functions, and its implications in health and disease. We will delve into its biochemical properties, putative mechanisms of action, and the experimental methodologies employed to elucidate its functions, providing a foundational resource for researchers and drug development professionals.
Introduction: The this compound Dipeptide
Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as signaling molecules, enzyme substrates, and structural components of proteins.[1] Dipeptides, the simplest of these, can exhibit unique biological activities distinct from their constituent amino acids. This compound is a dipeptide with a molecular weight of 321.37 g/mol .[2] It is composed of L-phenylalanine, an essential aromatic amino acid, and L-arginine, a semi-essential amino acid with a positively charged guanidinium group at physiological pH.[2][3] This combination of a hydrophobic aromatic residue and a positively charged residue gives this compound an amphipathic character, a property often associated with interactions with cellular membranes and receptors.[4]
| Property | Value | Source |
| Molecular Formula | C15H23N5O3 | PubChem[2] |
| Molecular Weight | 321.37 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem[2] |
| CAS Number | 1238-09-1 | PubChem[2] |
Biosynthesis and Metabolism of this compound
The primary route for the generation of this compound in a cellular context is through the proteolytic degradation of larger proteins.[5] Specific proteases, such as trypsin, cleave peptide bonds C-terminal to basic amino acid residues like arginine.[6] Chymotrypsin, on the other hand, cleaves after aromatic residues like phenylalanine.[6] Therefore, the sequential action of such enzymes on a protein containing a this compound sequence could release the dipeptide. For instance, the Angiotensin-Converting Enzyme (ACE) can cleave the dipeptide H-Phe-Arg-OH from the C-terminus of bradykinin.[7]
Once formed, dipeptides can be further metabolized by dipeptidyl peptidases or transported into cells. The precise metabolic fate of this compound is an area of active investigation.
Experimental Protocol: In Vitro Cleavage Assay
This protocol describes a general method to assess the generation of this compound from a larger peptide by a specific protease.
Objective: To determine if a protease can cleave a substrate peptide to release this compound.
Materials:
-
Substrate peptide containing the this compound sequence
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Reaction buffer (specific to the protease)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate peptide and the protease in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction mixture by HPLC-MS to identify the cleavage products.[8]
-
Data Interpretation: Look for a peak corresponding to the mass-to-charge ratio (m/z) of this compound to confirm its generation.
Cellular Uptake and Transport
The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[9][10] These transporters utilize the proton gradient across the cell membrane to drive the uptake of peptides. Given its dipeptide nature, it is plausible that this compound is a substrate for these transporters. The amphipathic nature of this compound, with its hydrophobic phenylalanine and cationic arginine residues, may also facilitate its interaction with the cell membrane, potentially influencing its uptake mechanism.[4] Arginine-rich peptides are known to be efficient cell-penetrating peptides (CPPs), and while this compound is a simple dipeptide, the presence of arginine could contribute to its cellular entry.[4][11]
Experimental Workflow: Cellular Uptake Assay
Figure 1. A generalized workflow for determining the cellular uptake of this compound.
Role in Cellular Signaling
While direct evidence for this compound as a primary signaling molecule is still emerging, the known roles of its constituent amino acids suggest potential pathways it might influence.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[12][13] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels, with arginine and leucine being key activators.[14] Arginine activates mTORC1 through a signaling cascade involving the Rag GTPases.[15][16] Given that arginine is a component of this compound, it is hypothesized that the dipeptide, either directly or after being hydrolyzed to its constituent amino acids, could influence mTOR signaling. Studies on Arg-Arg dipeptides have shown they can promote the phosphorylation of mTOR and its downstream target p70S6K.[17]
Figure 2. Hypothetical involvement of this compound in the mTOR signaling pathway.
Neurological Signaling
Intriguing evidence suggests a role for this compound in the central nervous system. A study in mice demonstrated that intracerebroventricular or intrathecal injection of L-phenylalanyl-L-arginine (Phe-L-Arg) and L-phenylalanyl-D-arginine (Phe-D-Arg) induced an increase in locomotor activity and had a convulsive effect at a 100 nM dose.[18] The same dose also produced a significant analgesic effect.[18] This suggests that this compound can cross the blood-brain barrier and interact with neuronal signaling pathways, although the specific receptors and mechanisms remain to be elucidated.
Potential Role in Cancer
The role of amino acids and their metabolism in cancer is a field of intense research. Arginine deprivation is being explored as a therapeutic strategy for certain cancers that are auxotrophic for this amino acid.[11] Conversely, some studies suggest that arginine can promote cancer cell proliferation. While there is no direct evidence on the effect of this compound on cancer cells, a novel L-phenylalanine dipeptide derivative has been shown to inhibit the growth and metastasis of prostate cancer cells.[3][19][20] This raises the possibility that this compound or its derivatives could have therapeutic potential in oncology.
Experimental Protocol: Cell Viability Assay
This protocol outlines a common method to assess the effect of this compound on cancer cell viability.
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)
-
Complete cell culture medium
-
This compound dipeptide
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[6]
Involvement in Autophagy
Autophagy is a cellular degradation and recycling process that is crucial for maintaining cellular homeostasis.[21] Nutrient deprivation, including amino acid starvation, is a potent inducer of autophagy.[21] Studies have shown that arginine deprivation can induce autophagy as a cytoprotective response.[21] Furthermore, research in Arabidopsis thaliana has demonstrated that heat stress leads to the accumulation of various dipeptides, a process that is dependent on autophagy.[22] This suggests a link between autophagy and dipeptide metabolism. Arginine has also been shown to suppress autophagy through an mTOR-independent pathway, possibly involving nitric oxide.[20] The direct effect of this compound on autophagy regulation is an area that warrants further investigation.
Figure 3. A conceptual diagram illustrating the potential interplay between autophagy and this compound.
Future Directions and Therapeutic Potential
The study of the this compound dipeptide is still in its early stages, but the preliminary findings are promising. Its ability to influence central nervous system activity suggests potential applications in neurology and pain management. Its potential connection to the mTOR pathway and cancer cell biology opens avenues for oncological research. Furthermore, understanding its role in autophagy could have implications for a wide range of diseases, including neurodegenerative disorders and cancer.
Future research should focus on:
-
Identifying specific cellular receptors and transporters for this compound.
-
Elucidating the detailed signaling pathways modulated by this compound.
-
Investigating the therapeutic potential of this compound and its derivatives in various disease models.
-
Developing robust analytical methods for quantifying endogenous this compound levels in biological samples.[8][23]
Conclusion
The Phenylalanyl-Arginine dipeptide represents a fascinating molecule at the intersection of amino acid metabolism and cellular signaling. While much of our current understanding is inferred from the known functions of its constituent amino acids, direct evidence for its unique biological roles is beginning to accumulate. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the potential of this compound as a bioactive molecule and a target for future research and drug development. As our understanding of the "dipeptidome" grows, molecules like this compound are likely to reveal novel mechanisms of cellular regulation with significant therapeutic implications.
References
- Mass spectrometry data showed M+H peaks of dipeptides (a) Phe‐Arg, (b) Arg‐His, (c) Trp‐Arg and (d) Tyr‐Arg respectively. [No specific source, but illustrative of the technique]. (n.d.). In ResearchGate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150903, this compound. In PubChem. Retrieved from [Link]
- Cleavage into small peptide fragments. (n.d.).
- Arginine Deprivation, Autophagy, Apoptosis (AAA)
- Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regul
- A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. (2022). PubMed.
- Autophagy is responsible for the accumulation of proteogenic dipeptides in response to heat stress in Arabidopsis thaliana. (2021). PubMed.
- Diversity of amino acid signaling pathways on autophagy regulation: a novel p
- The mechanism of mammalian proton-coupled peptide transporters. (2024). eLife.
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Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]
- Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. (2004). PubMed.
- L-arginine ameliorates defective autophagy in GM2 gangliosidoses by mTOR modulation. (2021).
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Peptide bonds: Formation and cleavage (video). (n.d.). In Khan Academy. Retrieved from [Link]
- Synthesis of radiolabelled compounds for clinical studies. (n.d.). In ResearchGate.
- Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.). PMC.
- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (n.d.). PMC.
- Correlation and prediction of gene expression level from amino acid and dipeptide composition of its protein. (2005). PubMed.
- L-Arginine ameliorates defective autophagy in GM2 gangliosidoses by mTOR modulation. (2021). Antioxidants & Redox Signaling.
- Proteomic analysis of arginine-methyl
- Autophagy maintains tumor growth through circul
- Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) After Intracerebroventricular or Intrathecal Injections in Mice. (1992). PubMed.
- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr
- Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling P
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Complement peptide receptors | Introduction. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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- Indicate the peptides produced from cleavage by the indicated rea... (n.d.). In Study Prep in Pearson+.
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- Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetr
- mTOR signaling in growth control and disease. (n.d.). PMC.
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- Differential Presentation of Protein Interaction Surfaces on the Androgen Receptor Defines the Pharmacological Actions of Bound Ligands. (n.d.). PMC.
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The Dipeptide Phe-Arg: A Technical Guide to Investigating its Potential as a Novel Neuropeptide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential of the dipeptide Phenylalanine-Arginine (Phe-Arg) as a novel neuropeptide. While not yet established as a standalone signaling molecule, the recurrent this compound motif in known neuropeptides, combined with the significant biological roles of its constituent amino acids, presents a compelling case for its exploration. This document outlines the rationale for investigating this compound, details its chemical properties, and provides in-depth, field-proven methodologies for its synthesis, characterization, and functional analysis. We delve into the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is designed to be a foundational resource, enabling rigorous scientific inquiry into the neurobiological significance of this compound.
Introduction: The Emerging Landscape of Neuropeptides and the Case for this compound
Neuropeptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes, from neurotransmission and hormonal regulation to behavior and metabolism.[1] The discovery of novel neuropeptides has historically opened new avenues for understanding complex biological systems and has been instrumental in the development of targeted therapeutics.[1] Approximately 30% of commercial drugs act via G-protein coupled receptors (GPCRs), many of which are targets for neuropeptides.[1]
The dipeptide this compound emerges as a candidate for investigation due to its presence in the C-terminus of several well-characterized neuropeptides, such as FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides.[2][3][4] The Arg-Phe-NH2 motif, in particular, has been shown to be a key determinant for the biological activity of these peptides.[4] This suggests that the this compound sequence may represent a core structural element for receptor recognition and activation.
Furthermore, the constituent amino acids, Phenylalanine and Arginine, are not merely protein building blocks but are deeply involved in critical neurological functions.[5][6] Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters like dopamine, norepinephrine, and epinephrine, which are vital for mood, cognition, and stress responses.[6][7] Arginine, a positively charged amino acid, is a precursor for nitric oxide (NO), a critical signaling molecule in the nervous system, and plays a role in various cellular processes.[5] The combination of these two amino acids into a dipeptide could potentially yield a novel signaling molecule with unique properties.
This guide provides the technical framework to systematically investigate this hypothesis, from chemical synthesis to functional validation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its study.
| Property | Value/Description | Significance for Research |
| Molecular Formula | C15H23N5O3 | Essential for mass spectrometry analysis and purity assessment. |
| Molecular Weight | 321.37 g/mol | Crucial for calculating molar concentrations for bioassays. |
| Isoelectric Point (pI) | High (due to Arginine) | Influences its charge at physiological pH, affecting receptor interactions and electrophoretic mobility. |
| Solubility | Expected to be soluble in aqueous buffers. | Important for preparing stock solutions and buffers for experiments. |
| Structure | A dipeptide with a bulky, hydrophobic Phenylalanine residue and a positively charged, hydrophilic Arginine residue. | The amphipathic nature may facilitate interactions with cell membranes and receptors.[8] |
Synthesis and Purification of this compound: A Step-by-Step Protocol
The synthesis of this compound is a prerequisite for its characterization and functional analysis. Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and reliable method.[9]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
Objective: To synthesize the dipeptide Phenylalanine-Arginine.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the cleavage solution.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is critical before proceeding with biological assays.
Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming the molecular weight of the synthesized peptide.[10]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample directly into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: A prominent peak corresponding to the [M+H]+ ion of this compound (m/z 322.18).
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the synthesized peptide.
Protocol: Analytical RP-HPLC
-
Dissolve the peptide in the mobile phase.
-
Inject the sample onto a C18 analytical column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Expected Result: A single major peak, indicating high purity (>95%).
Investigating the Biological Activity of this compound
This section outlines key experiments to explore the potential neuropeptide function of this compound.
Receptor Binding Assays
The first step in characterizing a potential neuropeptide is to identify its receptor(s). Given the structural similarity to FMRFamide-related peptides, initial screening could target known FMRFamide or related peptide receptors.[11]
Protocol: Radioligand Binding Assay
-
Prepare cell membranes from tissues or cell lines known to express potential target receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [125I]-labeled FMRFamide) in the presence of increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50). A low IC50 value suggests that this compound binds to the receptor.
Functional Assays: Measuring Downstream Signaling
If this compound binds to a receptor, the next step is to determine if this binding elicits a functional response. The choice of assay depends on the G-protein coupling of the putative receptor.[11][12]
Example Protocol: cAMP Assay (for Gs or Gi coupled receptors)
-
Culture cells expressing the target receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
In Vivo and Ex Vivo Studies
To understand the physiological relevance of this compound, in vivo and ex vivo experiments are essential.
-
Tissue Bath Experiments: Isolated tissues (e.g., gut, heart, or specific brain regions) can be mounted in an organ bath and exposed to this compound to measure physiological responses such as muscle contraction or relaxation.[3]
-
Behavioral Studies: Intracerebroventricular (ICV) injection of this compound in animal models can be used to assess its effects on behaviors such as feeding, anxiety, or pain perception.
Potential Therapeutic Applications and Future Directions
The exploration of this compound as a potential neuropeptide could have significant implications for drug discovery.[13] If this compound is found to modulate specific neurological or physiological pathways, it could serve as a lead compound for the development of novel therapeutics for a range of conditions, including:
-
Neurological Disorders: Given the roles of Phenylalanine and Arginine in neurotransmitter synthesis and signaling, this compound could have modulatory effects in conditions such as depression, anxiety, or neurodegenerative diseases.[14][15][16][17]
-
Pain Management: The structural relationship to FMRFamide-related peptides, some of which are involved in nociception, suggests a potential role for this compound in pain pathways.
-
Metabolic Regulation: Neuropeptides are key regulators of energy balance and metabolism.
Future research should focus on identifying the endogenous presence of this compound in neuronal tissues using advanced mass spectrometry techniques, elucidating its biosynthetic and degradation pathways, and definitively identifying its cognate receptor(s).[1][18][19]
Conclusion
While the journey to establishing this compound as a bona fide neuropeptide is in its nascent stages, the existing indirect evidence provides a strong rationale for its investigation. The methodologies outlined in this guide offer a robust and systematic approach to synthesizing, characterizing, and functionally evaluating this intriguing dipeptide. The potential for discovering a novel signaling molecule with therapeutic relevance makes the exploration of this compound a compelling endeavor for the scientific community.
References
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- Semmens, D. C., Beets, I., Rowe, M. L., Blowes, L. M., Oliveri, P., & Elphick, M. R. (2016). Discovery and functional characterization of neuropeptides in crinoid echinoderms. Frontiers in Neuroscience, 10, 36.
- Liberato, M. S., Kogikoski, S., Jr, Silva, E. R., Coutinho-Neto, M. D., Scott, L. P. B., Silva, R. H., Oliveira, V. X., Jr, Ando, R. A., & Alves, W. A. (2013). Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. The journal of physical chemistry. B, 117(3), 733–740.
- Baratte, B., Gras-Masse, H., Ricart, G., Bulet, P., & Dhainaut-Courtois, N. (1991). Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor. European Journal of Biochemistry, 198(3), 627–633.
- Yi, C., Liang, H., Huang, D., Yu, H., Xue, C., Gu, J., Chen, X., Wang, Y., Ren, M., & Zhang, L. (2022). Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides). Antioxidants (Basel, Switzerland), 11(7), 1275.
- Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks.
- Akram, M., & El-Kadi, A. O. S. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls.
- Marks, D. B., Marks, A. D., & Smith, C. M. (2025). Synthesis & Degradation of Amino Acids. In Marks' Basic Medical Biochemistry (5th ed.).
- Wang, Y., Wang, H., Li, C., Li, J., Wang, J., & Li, X. (2022). Metagenomic Analysis of Microbial Alliances for Efficient Degradation of PHE: Microbial Community Structure and Reconstruction of Metabolic Network. International journal of molecular sciences, 23(15), 8275.
- Forgó, P., & Dékány, A. (2023). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International journal of molecular sciences, 24(13), 11116.
- Złotko, K., & Taciak, B. (2024). Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. International journal of molecular sciences, 25(3), 1801.
- Wikipedia contributors. (2024, January 29). Proteinogenic amino acid. In Wikipedia, The Free Encyclopedia.
- Kumar, A., & Singh, A. (2024). Epigenetic Explorations of Neurological Disorders, the Identification Methods, and Therapeutic Avenues. International journal of molecular sciences, 25(3), 1642.
- Al-Azzawi, A., Al-Obaidi, A., & Al-Gharaibeh, S. (2022). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 27(17), 5482.
- A. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate.
- Wang, Y., Na, G., & Snyder, S. A. (2022). Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). Analytical and bioanalytical chemistry, 414(9), 2795–2807.
- Bryant, B. P., & Brand, J. G. (1998). The arginine taste receptor. Physiology, biochemistry, and immunohistochemistry. Annals of the New York Academy of Sciences, 855, 45–50.
- Castillo, D., Sa-Correia, I., & Frazão, N. (2024). Comparative Analysis of Concentration and Quantification Methods for Antibiotic Resistance Genes and Their Phage-Mediated Dissemination in Treated Wastewater and Biosolids. International journal of molecular sciences, 25(3), 1729.
- Sigma-Aldrich. (n.d.). The Viscosity Reduction Platform: Viscosity-reducing excipients for protein formulation.
- Amrein, M., Ambrogi, M., Bänziger, H., Bertogg, A., Britton, M., Brühwiler, D., ... & Zimmerli, D. (2024). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization.
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Nygaard, R., Frimurer, T. M., Holst, B., Rosenkilde, M. M., & Schwartz, T. W. (2013). The Arginine of the DRY Motif in Transmembrane Segment III Functions as a Balancing Micro-switch in the Activation of the β2-Adrenergic Receptor. The Journal of biological chemistry, 288(48), 34815–34825. [Link]
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Structural characterization of Phe-Arg dipeptide
An In-Depth Technical Guide to the Structural Characterization of the Phenylalanine-Arginine (Phe-Arg) Dipeptide
Foreword: A Molecule of Dual Character
The dipeptide Phenylalanyl-Arginine (this compound), a simple conjugate of an aromatic and a basic amino acid, presents a fascinating case study in structural analysis.[1] Its structure is defined by the rigid, hydrophobic phenyl ring of Phenylalanine and the flexible, highly basic guanidinium group of Arginine. This duality governs its interactions and biological potential, making a thorough structural characterization essential for its application in fields ranging from drug delivery to antimalarial research.[2] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of methods. Instead, it provides a logical, causality-driven narrative on how to elucidate the structure of this compound, explaining not just what to do, but why each step is critical for building a complete, multi-faceted structural profile.
Chapter 1: Foundational Work - Synthesis and Purity Assessment
Before any structural analysis can commence, the integrity of the sample must be beyond reproach. The most reliable method for producing this compound is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This approach offers high yields and simplifies purification compared to solution-phase methods.[3]
The Rationale of Fmoc-SPPS
SPPS is chosen for its efficiency. By anchoring the C-terminal amino acid (Arginine) to a solid resin, excess reagents and by-products from each coupling cycle can be washed away, driving the reaction to completion. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a principle known as "orthogonality".[3] For Arginine, a protecting group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is crucial to prevent side reactions at its highly nucleophilic guanidinium group.[4]
Workflow for this compound Synthesis via SPPS
Caption: Fmoc-SPPS workflow for this compound synthesis.
Protocol: Synthesis and Purification of this compound
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the resin using N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as activators. Allow to react for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from Arginine using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Phe-OH to the newly free amine of Arginine using DIC/OxymaPure.
-
Final Deprotection: Remove the N-terminal Fmoc group from Phenylalanine with 20% piperidine in DMF.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove the Pbf protecting group from Arginine.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient.
-
Verification: Confirm the purity and identity of the collected fractions using Mass Spectrometry before lyophilizing to a white powder.
Chapter 2: Unambiguous Identification - Mass Spectrometry
Mass spectrometry (MS) is the first and most crucial step in characterization. Its primary purpose is to confirm the molecular weight of the synthesized peptide, thereby validating its identity. For peptides, Electrospray Ionization (ESI) is the technique of choice because it is a "soft" ionization method that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.
Rationale and Experimental Setup
We use ESI coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. This is critical for obtaining a highly accurate mass measurement, allowing us to distinguish the target peptide from potential impurities or side-products with very similar masses. The expected ion is the protonated molecular ion, [M+H]⁺.
Workflow for MS Analysis
Caption: ESI-MS workflow for this compound identification.
Protocol: ESI-MS of this compound
-
Sample Preparation: Prepare a ~10 µM solution of the purified this compound in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is essential for promoting protonation and achieving a good signal.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 100-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimental m/z value to the theoretical value. Tandem MS (MS/MS) can be performed to fragment the peptide and confirm its sequence through observation of b- and y-ions, providing an orthogonal layer of verification.[5]
Expected Data Summary
| Property | Theoretical Value | Expected Experimental m/z |
| Molecular Formula | C₁₅H₂₃N₅O₃[1] | |
| Monoisotopic Mass | 321.1801 g/mol | |
| [M+H]⁺ | 322.1879 | ~322.19 |
Chapter 3: Solution-State Structure - NMR Spectroscopy
While MS confirms identity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the 3D structure and dynamics of the dipeptide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a full structural assignment.[6][7]
Rationale of the NMR Strategy
A single 1D ¹H NMR spectrum of this compound would show overlapping signals that are difficult to assign unambiguously. Therefore, a suite of 2D experiments is necessary:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds (e.g., Hα-Hβ protons within a single amino acid).
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system (i.e., all protons within a single amino acid residue).[8] This is invaluable for identifying all protons belonging to Phe and all those belonging to Arg.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the key experiment for determining the 3D fold and identifying inter-residue contacts.
Workflow for NMR Structural Assignment
Caption: Logical workflow for NMR-based structural elucidation.
Protocol: 2D NMR of this compound
-
Sample Preparation: Dissolve ~1-5 mg of lyophilized this compound in 500 µL of 90% H₂O / 10% D₂O at a controlled pH (e.g., pH 5.0). D₂O is required for the instrument's frequency lock, while H₂O is necessary to observe the exchangeable amide protons.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to optimize spectral parameters.
-
2D TOCSY: Record a TOCSY spectrum with a mixing time of ~80 ms. This is long enough to allow magnetization transfer throughout the entire Phe and Arg spin systems.
-
2D COSY: Record a COSY spectrum to confirm direct J-couplings.
-
2D NOESY: Record a NOESY spectrum with a mixing time of 150-300 ms to observe through-space correlations.
-
Data Processing & Analysis: Process the spectra using appropriate software. Use the TOCSY to identify the complete set of resonances for Phe (aromatic protons, Hα, Hβ) and Arg (Hα, Hβ, Hγ, Hδ). Use the COSY to walk along the backbone and side chains to confirm assignments. Analyze the NOESY spectrum for cross-peaks between Phe and Arg protons to define the peptide's conformational preferences.
Expected Data Summary: ¹H Chemical Shifts (Illustrative)
| Proton | Phenylalanine (Phe) | Arginine (Arg) |
| Amide (HN) | ~8.3 ppm | ~8.5 ppm |
| Alpha (Hα) | ~4.6 ppm | ~4.3 ppm |
| Beta (Hβ) | ~3.1, 3.2 ppm | ~1.9 ppm |
| Gamma (Hγ) | - | ~1.7 ppm |
| Delta (Hδ) | ~7.2-7.3 ppm (ring) | ~3.2 ppm |
Note: Exact chemical shifts are highly dependent on pH, temperature, and solvent.
Chapter 4: Solid-State Conformation - X-ray Crystallography
Rationale and Challenges
The goal is to obtain a crystal that diffracts X-rays, producing a pattern of reflections. The intensities and positions of these spots are used to calculate an electron density map, into which the molecular model of this compound is built and refined.[12] The primary challenge is overcoming the peptide's conformational flexibility to encourage it to pack into a regular, repeating lattice.
Protocol: Peptide Crystallization (General Approach)
-
High-Purity Sample: Start with highly pure (>98%) this compound, as impurities can inhibit crystallization.
-
Screening: Use commercial crystallization screens (e.g., Hampton Research screens) to test a wide array of conditions (pH, precipitant type and concentration, salts, buffers) simultaneously. The hanging drop or sitting drop vapor diffusion method is standard.
-
Optimization: If initial "hits" (microcrystals or precipitate) are found, systematically vary the conditions around the successful one to optimize crystal size and quality.
-
Data Collection: Mount a suitable crystal and expose it to a collimated beam of X-rays, typically at a synchrotron source for high intensity.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem and build the atomic model into the resulting electron density map.
Chapter 5: Dynamic Insights - Computational Modeling
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing a dynamic picture of the peptide's conformational landscape in solution.[13][14]
Rationale of MD Simulations
While NMR provides an average structure, MD simulations can explore the different conformations this compound samples over time. This is crucial for understanding its flexibility, intramolecular hydrogen bonding patterns, and solvent interactions, which are averaged out in experimental techniques.
Protocol: MD Simulation of this compound
-
System Setup: Build the this compound dipeptide in silico. Place it in a simulation box of explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) designed for biomolecules.
-
Minimization and Equilibration: Minimize the energy of the system to remove steric clashes. Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a significant length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify dominant conformations, hydrogen bond lifetimes, root-mean-square deviation (RMSD), and other dynamic properties.
Conclusion: A Holistic Structural View
The structural characterization of the this compound dipeptide is not a linear process but an integrated, multi-technique endeavor. It begins with meticulous synthesis and purity validation by HPLC and MS. Mass spectrometry provides the definitive molecular identity. NMR spectroscopy then reveals the ensemble of structures adopted in the dynamic solution environment. X-ray crystallography, if successful, offers a high-resolution snapshot of a single, solid-state conformation. Finally, computational modeling bridges these experimental findings, providing a dynamic narrative of the peptide's behavior. Together, these methods deliver a comprehensive and robust structural understanding, forming the essential foundation for any future functional studies or drug development efforts.
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Beuhler, R.J., Flanagan, E., Greene, L.J., and Friedman, L. (1974). Proton transfer mass spectrometry of peptides. Rapid heating technique for underivatized peptides containing arginine. Journal of the American Chemical Society, 96(12), 3990-3994. Available from: [Link]
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Gaucher, S.P., and Leary, J.A. (2000). Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method. Journal of the American Society for Mass Spectrometry, 11(4), 328-333. Available from: [Link]
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Breitkopf, S.B., et al. (2018). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 8(4), 83. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). L-Arginyl-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
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Kim, D.J., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. The Journal of Physical Chemistry Letters, 14(20), 4768-4774. Available from: [Link]
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Nanda, V., and Mravic, M. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. Available from: [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available from: [Link]
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ResearchGate. (n.d.). Chemical structure of phenylalanine (F), arginine (R), and glutamic acid (E) used in peptides studied by Rout et al. Available from: [Link]
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Ballone, A., Lau, R.A., Zweipfenning, F.P.A., and Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 9), 420-425. Available from: [Link]
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Isidro-Llobet, A., Álvarez, M., and Albericio, F. (2009). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 74(4), 1462-1469. Available from: [Link]
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Devore, D.L., and Cline, J.I. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(7), 1069-1072. Available from: [Link]
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Nanda, V., & Mravic, M. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710. Available from: [Link]
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Nardi, M., et al. (2022). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 99, 269-287. Available from: [Link]
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ResearchGate. (n.d.). (a) The peptide Ala, Arg, Phe and Ala is represented as coarse-grained... Available from: [Link]
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Prieto, G., et al. (2013). Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method. Langmuir, 29(6), 1959-1968. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: [Link]
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Coin, I., et al. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]
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Stroganova, I., Bakels, S., & Rijs, A. M. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules (Basel, Switzerland), 27(7), 2367. Available from: [Link]
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Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Available from: [Link]
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ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory... Available from: [Link]
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Kulke, M., et al. (2017). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 22(10), 1735. Available from: [Link]
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Riahifor, R. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available from: [Link]
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Atilgan, C., et al. (2019). Computational design of Phe-Tyr dipeptide and preparation, characterization, cytotoxicity studies of Phe-Tyr dipeptide loaded PLGA nanoparticles for the treatment of hypertension. Journal of Biomaterials Science, Polymer Edition, 30(10), 820-843. Available from: [Link]
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The Enigmatic Role of Phe-Arg in Cellular Signaling: A Technical Guide for Researchers
Abstract
The dipeptide Phenylalanine-Arginine (Phe-Arg or FR) presents a compelling yet underexplored area in cellular signaling. While its constituent amino acids are well-recognized for their roles in diverse signaling pathways, the specific functions of the dipeptide itself remain largely enigmatic. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and hypothesized involvement of this compound in signaling cascades. By synthesizing data from related fields and proposing testable hypotheses, this document aims to catalyze further investigation into the potential of this compound as a signaling molecule and therapeutic target.
Introduction: The this compound Conundrum
Signal transduction pathways are the intricate communication networks that govern cellular function. These pathways are typically initiated by the binding of a ligand to a specific receptor, triggering a cascade of intracellular events. While complex molecules like proteins and hormones are well-established ligands, the role of smaller molecules, such as dipeptides, is an emerging field of study.
The dipeptide this compound, composed of the aromatic amino acid Phenylalanine and the cationic amino acid Arginine, possesses chemical properties that suggest a potential for interaction with cellular receptors. Phenylalanine's aromatic ring can participate in hydrophobic and π-π stacking interactions, while Arginine's guanidinium group is a strong hydrogen bond donor and can engage in electrostatic interactions. Despite these features, direct evidence for a specific this compound receptor and a dedicated signaling cascade is currently lacking in the scientific literature. However, intriguing biological effects have been observed, suggesting that such a pathway may exist. For instance, intracerebroventricular or intrathecal injections of this compound in mice have been shown to induce an increase in locomotor activity, a convulsive effect, and a significant analgesic effect, pointing towards a role in the central nervous system.[1]
This guide will deconstruct the potential signaling roles of this compound by examining:
-
The established signaling functions of its constituent amino acids.
-
The pharmacology of related Arg-Phe-amide (RFa) peptides and their receptors.
-
Hypothesized signaling cascades for this compound.
-
Detailed experimental protocols to investigate these hypotheses.
Deconstructing the Components: Signaling Roles of Phenylalanine and Arginine
To build a hypothesis for this compound's function, we must first understand the signaling contributions of its individual components.
Phenylalanine: More Than a Building Block
Phenylalanine is a precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters. Beyond this metabolic role, Phenylalanine can influence signaling pathways. For example, along with other amino acids like Tyrosine and Tryptophan, it can activate the Calcium-Sensing Receptor (CaSR) to attenuate intestinal inflammation.[2]
Arginine: A Hub for Diverse Signaling Pathways
Arginine is a semi-essential amino acid with a well-established role in multiple signaling cascades critical to inflammation, cardiovascular function, and cellular metabolism.
-
Nitric Oxide (NO) Synthesis: Arginine is the substrate for nitric oxide synthase (NOS), which produces the critical signaling molecule NO. NO is a potent vasodilator and plays a key role in neurotransmission and the immune response.[3]
-
mTOR Pathway: Arginine can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4]
-
Creatine Synthesis: Arginine is a precursor for creatine, which is vital for cellular energy homeostasis, particularly in muscle and brain tissue.
-
Inflammation and Immune Response: Arginine metabolism is a critical determinant of macrophage phenotype and function in the inflammatory response.[5] During inflammation, arginine can become an essential amino acid.[6] L-Arginine has also been shown to inhibit NF-κB activation, a key transcription factor in the inflammatory response.[7] Furthermore, extracellular L-arginine can exert anti-inflammatory effects through the calcium-sensing receptor (CaSR) in human renal proximal tubular epithelial cells.[8]
Table 1: Key Signaling Pathways Involving Phenylalanine and Arginine
| Amino Acid | Signaling Pathway/Receptor | Key Functions |
| Phenylalanine | Calcium-Sensing Receptor (CaSR) | Attenuation of intestinal inflammation |
| Arginine | Nitric Oxide Synthase (NOS) | Vasodilation, neurotransmission, immune response |
| Arginine | mTOR | Cell growth, proliferation, metabolism |
| Arginine | NF-κB | Regulation of inflammatory gene expression |
| Arginine | Calcium-Sensing Receptor (CaSR) | Anti-inflammatory effects in renal epithelial cells |
The RF-Amide Peptide Family: A Potential Framework for this compound Signaling
A compelling area of investigation for understanding this compound signaling is the family of Arg-Phe-amide (RFa) peptides. These neuropeptides are characterized by a C-terminal Arg-Phe-NH2 motif and are cognate ligands for a family of G-protein coupled receptors (GPCRs), including the neuropeptide FF (NPFF) receptors.[9] The 26RFa/glutamine RF-amide peptide (QRFP) and its receptor, GPR103, are involved in a wide range of biological activities, including energy homeostasis, bone formation, and nociception.[9] Given the structural similarity, it is plausible that this compound could act as a ligand, perhaps with lower affinity, for a member of this receptor family.
Hypothesized Signaling Cascades for this compound
Based on the available evidence, we can propose several testable hypotheses for the signaling mechanisms of this compound.
Hypothesis 1: this compound as a Ligand for an Orphan GPCR
Many GPCRs remain "orphans," with their endogenous ligands yet to be identified. The unique chemical properties of this compound make it a candidate ligand for such a receptor. Activation of a GPCR by this compound would likely initiate one of the canonical G-protein signaling cascades.
-
Gαq/11 Pathway: This pathway would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
Gαi/o Pathway: This would involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gαs Pathway: This would lead to the activation of adenylyl cyclase and an increase in cAMP levels.
The analgesic effects observed with this compound administration in mice could potentially be mediated through a Gαi/o-coupled GPCR, a common mechanism for opioid and cannabinoid receptors.
Hypothesis 2: this compound as a Modulator of Known Receptor Systems
Instead of having its own dedicated receptor, this compound may act as an allosteric modulator of other receptor systems. For example, it could potentiate or inhibit the activity of receptors for other endogenous ligands, such as those for substance P or other neuropeptides.
Downstream Signaling: The MAPK/ERK and NF-κB Pathways
Regardless of the initial receptor interaction, downstream signaling is likely to converge on common intracellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK/ERK Pathway: Activation of many GPCRs can lead to the phosphorylation and activation of ERK.[10] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
-
NF-κB Pathway: This transcription factor is a master regulator of the inflammatory response.[11] Its activation leads to the expression of numerous pro-inflammatory genes. The potential involvement of this compound in inflammation makes the NF-κB pathway a critical area of investigation.
Experimental Workflows for Investigating this compound Signaling
To validate these hypotheses, a systematic experimental approach is required. The following section provides detailed protocols for key experiments.
Receptor Binding Assays
The first step is to identify a specific receptor for this compound.
-
Radioligand Binding Assays: A radiolabeled version of this compound can be synthesized and used in competition binding assays against a panel of known and orphan GPCRs expressed in cell lines. A decrease in the binding of a known radioligand in the presence of unlabeled this compound would indicate an interaction.
Functional Cellular Assays
Once a candidate receptor is identified, or to screen for functional responses in the absence of a known receptor, a variety of cell-based assays can be employed.
This assay is a primary screening tool for GPCRs that couple to the Gαq pathway.
Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the candidate receptor (or a panel of orphan GPCRs) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the this compound solutions to the wells while simultaneously monitoring fluorescence.
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates calcium mobilization. Calculate the EC50 value to determine the potency of this compound.
Diagram: Calcium Mobilization Assay Workflow
Caption: A simplified schematic of a GPCR-mediated ERK signaling pathway.
This assay measures the activation of the NF-κB pathway, which is crucial for understanding the role of this compound in inflammation.
Protocol: NF-κB Reporter Gene Assay
-
Transfection: Co-transfect cells with a plasmid containing the candidate receptor and a reporter plasmid where the expression of a reporter gene (e.g., luciferase) is driven by an NF-κB response element.
-
Stimulation: Stimulate the transfected cells with this compound for several hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of the NF-κB pathway.
Diagram: NF-κB Activation Workflow
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An In-depth Technical Guide to the Biosynthesis and Degradation of Phenylalanyl-Arginine Linkages
Abstract: The dipeptide linkage between Phenylalanine (Phe) and Arginine (Arg) represents a critical junction in cellular protein metabolism. Its formation and cleavage are not confined to simple protein synthesis and digestion but are integral to sophisticated regulatory networks, most notably the N-degron pathway. This guide provides a detailed exploration of the molecular mechanisms governing the lifecycle of the Phe-Arg bond, from its creation via ribosomal synthesis and post-translational modification to its targeted degradation by specific peptidases. We will delve into the enzymatic machinery, regulatory logic, and the experimental methodologies required to investigate these pathways, offering a comprehensive resource for researchers in biochemistry, cell biology, and drug development.
Section 1: The Formation of Phenylalanyl-Arginine Bonds
The synthesis of a this compound peptide bond can occur through two distinct and functionally diverse mechanisms: canonical ribosomal synthesis during protein translation and a highly specific post-translational modification known as arginylation.
Ribosomal Protein Synthesis
The most common route for this compound bond formation is during the elongation phase of protein synthesis. This process is fundamental to the expression of any gene encoding a protein where a phenylalanine codon (UUU or UUC) is followed by an arginine codon (CGU, CGC, CGA, CGG, AGA, or AGG) in the messenger RNA (mRNA) sequence.
Causality of the Mechanism: The ribosome acts as a ribozyme, orchestrating the transfer of the growing polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site). When a Phe residue is at the C-terminus of the nascent peptide in the P-site, and an Arginyl-tRNA (Arg-tRNA) binds to the corresponding codon in the A-site, the large ribosomal subunit catalyzes the formation of a peptide bond. This reaction is thermodynamically driven by the hydrolysis of the high-energy ester bond linking the preceding amino acid to its tRNA. This pathway ensures the high-fidelity incorporation of this compound sequences as dictated by the genetic code.
Caption: Ribosomal synthesis of a this compound peptide bond.
Post-Translational Modification: N-Terminal Arginylation
A more specialized and highly regulated mechanism for creating a this compound linkage is N-terminal arginylation, a key step in the N-degron pathway (formerly known as the N-end rule pathway). This process involves the enzymatic addition of an arginine residue to the N-terminus of a protein or peptide that already possesses an N-terminal phenylalanine.
The Core Enzyme: Arginyl-tRNA-protein transferase (ATE1) This modification is catalyzed by the enzyme ATE1, which transfers arginine from a charged Arg-tRNA molecule directly onto the α-amino group of an N-terminal residue of a substrate protein.[1] This is a non-ribosomal process.[1] While ATE1 can target several N-terminal residues (such as Asp, Glu, and Cys, often after secondary modifications), its ability to arginylate certain hydrophobic residues like Phenylalanine under specific conditions is an area of active research. This modification creates a specific degradation signal, or "degron," that marks the protein for destruction.
Causality and Significance: N-terminal arginylation serves as a molecular switch. The presence of an N-terminal Phe may be tolerated by the cell, but its conversion to Arg-Phe creates a potent signal for rapid degradation.[1][2] This allows for the conditional removal of proteins in response to cellular stress or specific signaling events, providing a layer of temporal control over protein function that is independent of transcription or translation. The source of the substrate protein with an N-terminal Phe can be the result of specific proteolytic cleavage of a precursor protein by cellular proteases.
Section 2: The Degradation of Phenylalanyl-Arginine Linkages
The stability of a this compound bond is highly context-dependent. Its cleavage is mediated by a diverse group of enzymes known as peptidases and is a critical event in protein turnover, digestion, and the execution of the N-degron pathway.
General Proteolysis by Peptidases
In the context of general protein digestion (e.g., in the gastrointestinal tract) or cellular protein turnover, the this compound bond can be cleaved by endopeptidases that recognize one of the constituent amino acids.
| Peptidase | Class | P1 Specificity (Cleavage Site) | Typical Function |
| Trypsin | Serine Protease | Cleaves C-terminal to Arg and Lys.[3] | Digestive enzyme; protein processing. |
| Chymotrypsin | Serine Protease | Cleaves C-terminal to Phe , Tyr, and Trp.[3] | Digestive enzyme. |
| Thermolysin | Metalloprotease | Cleaves N-terminal to hydrophobic residues (Ile, Leu, Val, Phe ).[4] | Broad-specificity protease. |
| Carboxypeptidase N | Metalloprotease | Cleaves C-terminal Arg and Lys from peptides.[5] | Regulation of circulating peptides. |
Expert Insight: The choice of peptidase for experimental cleavage depends on the desired outcome. For specific fragmentation in proteomics, Trypsin is the gold standard, as it reliably cleaves after Arg, generating predictable peptides for mass spectrometry analysis. If the goal is to specifically liberate Phe, Chymotrypsin would be the enzyme of choice.
The N-Degron Pathway: A Biosynthesis-Coupled Degradation
The most elegant example of this compound metabolism is its role in the N-degron pathway. As described in Section 1.2, the ATE1-mediated synthesis of an N-terminal Arg-Phe sequence is not for a structural or functional purpose, but to create a recognition motif for the cellular degradation machinery.
-
Arginylation: ATE1 adds Arg to the N-terminal Phe of a target protein.[1]
-
Recognition: The newly exposed N-terminal Arginine (now part of an Arg-Phe N-terminus) is recognized by specific proteins called N-recognins, which contain a UBR box domain (e.g., UBR1, UBR2, UBR4).[2]
-
Ubiquitination: Upon binding, the N-recognin, which is part of an E3 ubiquitin ligase complex, polyubiquitinates a nearby lysine residue on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which unfolds and degrades the target protein into small peptides.[6]
This integrated pathway provides a powerful mechanism for regulating protein half-life based on the identity of the N-terminal amino acid.
Caption: The N-degron pathway for Arg-Phe initiated protein degradation.
Section 3: Experimental Methodologies
Investigating the this compound lifecycle requires robust biochemical and analytical techniques. The protocols described below are designed as self-validating systems to ensure trustworthy and reproducible data.
Protocol: In Vitro N-Terminal Arginylation Assay
This protocol measures the activity of the ATE1 enzyme by quantifying the transfer of radiolabeled arginine onto a synthetic peptide substrate.
Principle: A synthetic peptide with an N-terminal Phenylalanine is incubated with purified ATE1 enzyme and [³H]-Arginine. The incorporation of radioactivity into the peptide, which is subsequently captured on a membrane, is proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
5 µL of 10x Arginylation Buffer (500 mM Tris-HCl pH 9.0, 100 mM MgCl₂, 100 mM KCl, 10 mM DTT).
-
5 µL of ATP (10 mM).
-
5 µL of Bovine tRNA (10 mg/mL).
-
5 µL of synthetic peptide substrate (e.g., Phe-Ala-Ser-Gly, 1 mM).
-
2 µL of [³H]-L-Arginine (1 µCi/µL).
-
Purified Arginyl-tRNA synthetase (to charge the tRNA).
-
Purified ATE1 enzyme (the amount will need to be optimized).
-
Nuclease-free water to a final volume of 45 µL.
-
-
Initiate Reaction: Add 5 µL of purified ATE1 enzyme to the mixture. For a negative control, add 5 µL of buffer instead of the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. Time points can be varied to determine initial velocity.
-
Spotting and Quenching: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper disc. Immediately immerse the disc in a beaker of ice-cold 10% trichloroacetic acid (TCA) to precipitate the peptide and stop the reaction.
-
Washing: Wash the filter discs three times for 5 minutes each in 10% TCA to remove unincorporated [³H]-Arginine. Follow with a final wash in 95% ethanol to dry the discs.
-
Quantification: Place the dried discs into scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the counts per minute (CPM) for each sample. Subtract the CPM of the negative control from the experimental samples to determine the specific incorporation of [³H]-Arginine.
Trustworthiness: This protocol is self-validating through the use of a "no enzyme" negative control. A significant increase in radioactivity only in the presence of ATE1 confirms that the observed activity is enzyme-dependent.
Caption: Workflow for the in vitro arginylation assay.
Protocol: Quantification of this compound Containing Peptides by LC-MS/MS
This protocol outlines a method for the absolute quantification of a specific this compound containing peptide from a complex biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled standards.
Principle: A known quantity of a synthetic peptide, identical in sequence to the target peptide but containing heavy isotopes (e.g., ¹³C, ¹⁵N), is spiked into a protein digest. The native (light) and standard (heavy) peptides co-elute during chromatography but are distinguished by their mass in the mass spectrometer. The ratio of their signal intensities allows for precise quantification.
Step-by-Step Methodology:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Perform a standard in-solution or in-gel tryptic digest. Trypsin will cleave after the Arginine in the this compound motif, making it suitable for analyzing peptides ending in Arg.
-
-
Standard Spiking: Add a precise, known amount of the heavy-labeled synthetic this compound peptide standard to the digested sample.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptides using a gradient of increasing acetonitrile concentration. This separates peptides based on their hydrophobicity.
-
MS/MS Analysis:
-
Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) mode.
-
Precursor Selection: In the first mass analyzer (MS1), specifically select the mass-to-charge ratio (m/z) of both the light (native) and heavy (standard) peptide precursors.
-
Fragmentation: Fragment the selected precursors in the collision cell.
-
Fragment Ion Detection: In the second mass analyzer (MS2), detect specific, high-intensity fragment ions (product ions) for both the light and heavy peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the product ion chromatograms of both the light and heavy peptides.
-
Calculate the ratio of the light/heavy peak areas.
-
Using the known concentration of the spiked heavy standard, calculate the absolute concentration of the native peptide in the original sample.
-
Authoritative Grounding: This method, often called Stable Isotope Dilution (SID), is the gold standard for peptide and protein quantification in proteomics due to its high precision, accuracy, and specificity.[6] The use of an internal standard corrects for variations in sample preparation and instrument response.
Caption: LC-MS/MS workflow for absolute quantification of peptides.
Section 4: Biological Significance and Therapeutic Implications
The regulation of this compound linkages, particularly through the N-degron pathway, has profound implications for cellular health and disease. This pathway is essential for processes such as cardiovascular development, angiogenesis, and the stress response.[6] Dysregulation of ATE1 or other components of the N-degron pathway has been linked to developmental defects and may play a role in cancer progression and neurodegenerative diseases.
For drug development professionals, the enzymes involved in this pathway, such as ATE1 and specific peptidases, represent potential therapeutic targets. Inhibitors of ATE1 could stabilize proteins that are otherwise conditionally degraded, while modulating peptidase activity could alter the levels of bioactive peptides. A thorough understanding of the biosynthesis and degradation of specific peptide bonds like this compound is therefore crucial for developing novel therapeutic strategies.
References
-
Title: Peptidases Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link] (Note: The specific deep link from the search result is part of a subscription service, so the main domain is provided for verification of the authoritative source).
-
Title: L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 Source: PubChem URL: [Link]
-
Title: this compound | C15H23N5O3 | CID 150903 Source: PubChem URL: [Link]
-
Title: Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung Source: PMC (PubMed Central) URL: [Link]
-
Title: Arginylation Source: Wikipedia URL: [Link]
-
Title: N-terminal arginylation generates a bimodal degron that modulates autophagic proteolysis Source: PubMed URL: [Link]
-
Title: Identification of N-terminally arginylated proteins and peptides by mass spectrometry Source: NIH (National Institutes of Health) URL: [Link]
-
Title: PeptideCutter - Cleavage specificities of selected enzymes and chemicals Source: ExPASy URL: [Link]
Sources
- 1. Arginylation - Wikipedia [en.wikipedia.org]
- 2. N-terminal arginylation generates a bimodal degron that modulates autophagic proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 5. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Natural Sources, Isolation, and Bioanalytical Applications of Phenylalanyl-Arginine (Phe-Arg)
[1]
Executive Summary
Phenylalanyl-Arginine (Phe-Arg) is a bioactive dipeptide of significant interest in drug development, enzymology, and nutraceutical science.[1] Unlike larger polypeptides, this compound serves a dual role: it is both a bioactive signaling molecule (exhibiting analgesic and ACE-inhibitory properties) and a critical biochemical probe used to assay cysteine proteases (Cathepsin B/L) and characterize peptide transporters (PepT1).[1]
This guide provides a rigorous technical framework for the identification, extraction, and isolation of this compound from natural protein sources. It moves beyond generic protocols to detail the causality of separation strategies, leveraging the unique physicochemical properties of the this compound motif—specifically, the hydrophobicity of the phenyl ring coupled with the high basicity of the guanidinium group.
Part 1: Biological Significance & Mechanisms[2]
The "Kyotorphin" Connection & Analgesia
While L-Tyrosyl-L-Arginine (Tyr-Arg), known as Kyotorphin , is the primary endogenous analgesic dipeptide isolated from the bovine brain, this compound is a structural analog with verified bioactivity.[1]
-
Mechanism: this compound binds to the same specific receptors/transporters as Kyotorphin. Competition assays demonstrate that this compound inhibits [^3^H]-Kyotorphin binding with an IC50 of ~12.7 nM, suggesting it can modulate enkephalin release or pain perception pathways.[1]
-
Relevance: In drug design, this compound derivatives are explored to improve metabolic stability against dipeptidases while retaining analgesic efficacy.[1]
The Protease Substrate Standard (Cathepsin B/L)
In the pharmaceutical industry, the this compound sequence is the "gold standard" motif for monitoring lysosomal cysteine protease activity.
-
Application: Synthetic fluorogenic substrates like Z-Phe-Arg-AMC (benzyloxycarbonyl-Phe-Arg-7-amido-4-methylcoumarin) are used to screen for Cathepsin inhibitors in cancer and immunology research.[1]
-
Enzymatic Logic: Cathepsin B and L have a deep S2 hydrophobic pocket that accommodates the Phenylalanine side chain, while the S1 pocket accepts the basic Arginine, facilitating rapid cleavage.
Cardiovascular Health (ACE Inhibition)
This compound belongs to a class of dipeptides derived from food hydrolysates that inhibit Angiotensin-Converting Enzyme (ACE).[1][2]
-
SAR (Structure-Activity Relationship): The C-terminal Arginine (positive charge) interacts with the anionic carboxylate binding pocket of ACE, while the N-terminal Phenylalanine (hydrophobic) interacts with the S1 subsite.[1] This synergistic binding prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
Part 2: Natural Sources[4][5][6]
This compound is rarely found as a free circulating dipeptide in high abundance.[1] It is "encrypted" within larger protein sequences and released via specific enzymatic hydrolysis.
| Source Category | Specific Source Material | Precursor Protein | Release Mechanism |
| Dairy | Fermented Milk / Whey | Fermentation (Lactobacillus) or Pepsin/Trypsin digestion | |
| Marine | Fish Muscle / Skin | Collagen, Myofibrillar proteins | Alcalase or Thermolysin hydrolysis |
| Invertebrates | Marine Worms (Nereis) | FMRFamide neuropeptides | Endogenous processing of pro-peptides |
| Plant | Soy/Corn Gluten | Glycinin, Glutenin | Industrial enzymatic hydrolysis |
Part 3: Isolation & Purification Framework
The Physicochemical Paradox
Isolating this compound presents a unique challenge:
-
Phenylalanine (Phe): Highly hydrophobic (aromatic).[1]
-
Arginine (Arg): Highly hydrophilic and basic (guanidinium group, pKa ~12.5).[1]
-
Strategy: The isolation protocol must exploit this amphiphilic nature . We use Cation Exchange to capture the Arginine moiety and Reverse-Phase HPLC to resolve based on the Phenylalanine moiety.
Step-by-Step Isolation Protocol
Note: This protocol assumes a starting material of Casein or Fish Protein Hydrolysate.[1]
Step 1: Targeted Enzymatic Hydrolysis
To excise this compound, we must cleave before Phe and after Arg.[1]
-
Enzyme 1: Thermolysin (Cleaves N-terminal of hydrophobic residues like Phe).[1]
-
Conditions: pH 8.0, 37°C, 4 hours.
-
Result: Generates peptides starting with Phe (e.g., this compound-X-Y...).[1]
-
-
Enzyme 2: Trypsin (Cleaves C-terminal of basic residues like Arg/Lys).[1]
-
Conditions: pH 8.0, 37°C, 4 hours (Sequential addition).
-
Result: Cleaves after Arg, releasing the This compound dipeptide from the longer fragments.
-
-
Termination: Heat inactivation (95°C, 15 min).
Step 2: Ultrafiltration (Size Fractionation) [1]
-
Objective: Remove unhydrolyzed proteins and large peptides.
-
Method: Pass hydrolysate through a 3 kDa MWCO (Molecular Weight Cut-Off) membrane.[1]
-
Target: Permeate (contains di/tripeptides).[1]
Step 3: Cation Exchange Chromatography (Charge Selection)
-
Rationale: At pH 4.0, acidic and neutral peptides have low net positive charge. This compound, with its Arginine side chain, remains highly positive (+1 net charge).[1]
-
Resin: SP-Sephadex C-25 or Dowex 50W.[1]
-
Buffer A: 20 mM Sodium Acetate, pH 4.0.
-
Buffer B: Buffer A + 1.0 M NaCl.
-
Elution: Linear gradient 0–50% B. This compound elutes later than neutral dipeptides due to strong ionic interaction.[1]
Step 4: RP-HPLC (Hydrophobic Polishing) [1]
-
Rationale: Separate this compound from other basic peptides (like Lys-Arg or His-Arg) based on the hydrophobicity of the Phenylalanine ring.[1]
-
Column: C18 Semi-preparative (e.g., 5 µm, 250 x 10 mm).[1]
-
Mobile Phase:
-
A: 0.1% TFA in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% to 30% B over 40 min.
-
Detection: 214 nm (peptide bond) and 254/280 nm (Phe aromatic absorption).[1]
Analytical Validation
Part 4: Visualization of Workflows
Diagram 1: Isolation Logic Flow
This diagram illustrates the sequential fractionation based on size, charge, and hydrophobicity.
Caption: Sequential fractionation workflow exploiting the amphiphilic and cationic nature of this compound.
Diagram 2: Protease Assay Mechanism (Cathepsin B)[1]
This diagram details how the this compound motif is used to measure enzyme activity in drug development assays.
Caption: Mechanism of fluorogenic Z-Phe-Arg-AMC cleavage by Cathepsin B for high-throughput screening.
References
-
Takagi, H., et al. (1979).[1] "A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser."[1] Nature, 282, 410-412.[1] Link (Foundational work on Kyotorphin/Arg-dipeptides).[1]
-
Barrett, A. J., & Kirschke, H. (1981).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561.[1] Link (Establishes Z-Phe-Arg-AMC as standard substrate).[1]
-
Cheung, H. S., et al. (1980).[1] "Binding of peptide substrates and inhibitors of angiotensin-converting enzyme."[2][3] Journal of Biological Chemistry, 255(2), 401-407.[1] Link (Mechanisms of ACE inhibition by dipeptides).[1]
-
Brandsch, M., et al. (2008).[1] "Intestinal drug transporters: PepT1 and PepT2."[4][5] Journal of Pharmacy and Pharmacology, 60(10), 1285-1301.[1] Link (this compound as transporter substrate).[1]
-
Ueda, H. (2021).[1] "Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide." Frontiers in Medical Technology. Link (Discusses this compound analog activity).[1]
Sources
- 1. Kyotorphin - Wikipedia [en.wikipedia.org]
- 2. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
The Phe-Arg Nexus: Mechanistic Roles and Therapeutic Exploitation in Protein-Protein Interactions
Executive Summary: The Electrostatic Stealth Anchor
In the landscape of Protein-Protein Interactions (PPIs), the interaction between Phenylalanine (Phe, F) and Arginine (Arg, R) represents a distinct, high-energy structural motif. Unlike simple salt bridges or hydrophobic packing, the Phe-Arg nexus is driven primarily by the Cation-
This guide deconstructs the biophysics of the this compound interaction, detailing its role as a thermodynamic "hotspot" in interface stabilization. We provide a rigorous framework for experimentally validating these interactions using Double Mutant Cycles and outline strategies to exploit this motif in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.
The Biophysics of this compound: Beyond Simple Electrostatics
The this compound interaction is not merely a hydrophobic contact; it is an electrostatic bond between a cation and a quadrupole.
The Quadrupole Moment
While Phenylalanine is non-polar, its aromatic ring possesses a significant quadrupole moment . The
The Guanidinium Advantage
Arginine is the ideal partner for this interaction, often outperforming Lysine.
-
Delocalization: The positive charge on the Arg guanidinium group is delocalized, allowing it to stack against the aromatic ring.
-
Geometry:
-
Stacked (Parallel): The planar guanidinium group stacks parallel to the phenyl ring. This is the preferred geometry in aqueous solution and protein interfaces due to favorable dispersion forces and desolvation energetics.
-
T-Shaped: The amino group of Arg points directly at the face of the Phe ring. While energetically favorable in gas-phase calculations, it is less common in solvent-exposed PPIs.
-
Energetics
In aqueous media, a this compound cation-
Structural Biology: The this compound Motif in Action
Interface Hotspots
The this compound motif is statistically overrepresented in PPI hotspots.
-
Viral Fusion: In HIV gp41 and SARS-CoV-2 Spike interfaces, aromatic-cation clusters stabilize the post-fusion bundles.
-
Signaling Complexes: The p53-MDM2 interaction relies heavily on hydrophobic clefts where Phe19 is anchored. While Phe19 is the primary "key," surrounding basic residues (Arg/Lys) in MDM2 create the electrostatic steering required for rapid association.
The "Arginine Cage"
A specialized variation is the "Arginine Cage," where multiple aromatic residues (Phe/Trp/Tyr) surround a central Arginine (or methylated Lysine). This is the structural basis for Epigenetic Reader Domains (e.g., Chromodomains) recognizing histone modifications.
Experimental Validation: The Double Mutant Cycle
To prove that a specific Phe and Arg are interacting (and not just contributing additively to stability), one must demonstrate thermodynamic coupling . The Double Mutant Cycle (DMC) is the gold-standard protocol for this verification.
The Logic of Coupling
If Residue A (Phe) and Residue B (Arg) interact, the destabilization caused by mutating both simultaneously will be different from the sum of the single mutations.
The Coupling Energy (
- : The residues act independently (no interaction).
- : The residues are thermodynamically coupled.
Visualization of the DMC Workflow
Figure 1: The Thermodynamic Cycle. If the pathway WT->MutA->DoubleMut yields a different total energy change than WT->MutB->DoubleMut, coupling exists.
Detailed Protocol: Performing the Double Mutant Cycle
Objective: Quantify the interaction energy between Phe(i) and Arg(j) in a target PPI.
Phase 1: Construct Generation
-
Template: Use the wild-type (WT) plasmid of the protein complex.
-
Mutagenesis: Generate three variants using Site-Directed Mutagenesis (SDM):
-
Mutant A: Phe(i)
Ala (removes aromatic ring). -
Mutant B: Arg(j)
Ala (removes charge/guanidinium). -
Double Mutant (DM): Phe(i)
Ala AND Arg(j) Ala. -
Note: Alanine is preferred over Glycine to minimize backbone conformational entropy changes.
-
Phase 2: Protein Purification
-
Expression: Express WT and all 3 mutants in E. coli (BL21-DE3) or HEK293 cells.
-
Purification: Purify to homogeneity (>95%) using Affinity Chromatography (Ni-NTA/Protein A) followed by Size Exclusion Chromatography (SEC).
-
QC: Verify folding integrity using Circular Dichroism (CD) to ensure mutations did not collapse the global structure.
Phase 3: Binding Affinity Measurement (ITC/SPR)
Preferred Method: Isothermal Titration Calorimetry (ITC) for direct thermodynamic parameters (
-
Titration: Titrate Ligand (Protein 2) into Cell (Protein 1 variants).
-
Calculation: Calculate
for each variant using the Gibbs equation: Where . -
Compute Coupling:
Interpretation: A coupling energy
Therapeutic Application: Targeting the this compound Motif
Drug developers can exploit the this compound interaction using Peptidomimetics or Fragment-Based Drug Discovery (FBDD) .
Strategy: Cation- Mimicry
Small molecules can be designed to replace the Arg residue by positioning a positively charged amine or guanidine mimetic in the exact spatial orientation to stack with the target's Phenylalanine.
Workflow: From Hotspot to Lead
The following diagram illustrates the computational and experimental pipeline for targeting this compound hotspots.
Figure 2: FBDD Pipeline for targeting this compound motifs. FMO calculations are critical for identifying the quantum mechanical contribution of the cation-
Data Summary: Interaction Strengths
| Interaction Type | Geometry | Approx.[1][2][3] | Role in PPI |
| This compound (Cation- | Stacked/Parallel | -4.0 kcal/mol | Primary Anchor / Hotspot |
| Phe-Lys (Cation- | T-shaped | -2.5 kcal/mol | Secondary Stabilization |
| Phe-Phe ( | T-shaped/Edge-to-Face | -1.5 kcal/mol | Core Packing |
| Salt Bridge (Glu-Arg) | Solvent Exposed | -1.5 kcal/mol | Specificity / Steering |
References
-
Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link
-
Gallivan, J. P., & Dougherty, D. A. (1999). "Cation-π interactions in structural biology."[3] Proceedings of the National Academy of Sciences. Link
-
Crowley, P. B., & Golovin, A. (2005). "Cation–π interactions in protein–protein interfaces." Proteins: Structure, Function, and Bioinformatics. Link
-
Horovitz, A. (1996). "Double-mutant cycles: a powerful tool for analyzing protein structure and function." Folding and Design. Link
-
Fersht, A. R., et al. (1992). "Energy of the cation-pi interaction in proteins." Journal of Molecular Biology. Link
Sources
Methodological & Application
Application Note: High-Fidelity Solid-Phase Synthesis of Phe-Arg Derivatives
Abstract & Scope
The Phenylalanine-Arginine (Phe-Arg) dipeptide motif is a critical structural element in chemical biology, serving as the primary recognition site for Cathepsin B (e.g., in the fluorogenic substrate Z-Phe-Arg-AMC) and acting as a core component in bradykinin agonists and cell-penetrating peptides (CPPs).
While seemingly simple, the synthesis of short Arg-containing sequences presents distinct challenges:
-
Arginine Reactivity: The guanidino side chain is prone to intramolecular
-lactam formation during activation, reducing yield and terminating chain growth. -
Solubility & Isolation: Dipeptides often lack the secondary structure required to precipitate cleanly in diethyl ether, leading to "oiling out" or loss of product during standard workups.
This guide details a robust Fmoc-SPPS protocol for this compound synthesis, emphasizing the suppression of side reactions and optimizing recovery for short, hydrophilic sequences.
Strategic Considerations (The "Why")
Arginine Protection: Pbf vs. Pmc
For this protocol, Fmoc-Arg(Pbf)-OH is strictly recommended over the older Pmc derivative.
-
Reasoning: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is more acid-labile than Pmc, allowing for faster cleavage with fewer side reactions (such as the sulfonation of Tryptophan if present in longer analogs).
-
Mechanism: Pbf cleavage generates a stable byproduct that is easily scavenged, whereas Pmc removal is slower and requires longer exposure to TFA, risking the integrity of sensitive linkers.
Activation Chemistry: Preventing -Lactam Formation
A common failure mode in Arg coupling is the nucleophilic attack of the side chain nitrogen onto the activated carbonyl, forming a six-membered lactam.
-
Standard: HBTU/DIEA is acceptable but can cause racemization if base is excessive.
-
Optimized: DIC/Oxyma Pure is the superior choice for Arg. The neutral pH and rapid acylation kinetics of Oxyma esters minimize the window for lactam formation compared to basic conditions.
The "Short Peptide" Isolation Challenge
Unlike 20-mer peptides, the this compound dipeptide is highly soluble in organic solvents and potentially in the ether used for precipitation.
-
Solution: We utilize a Rotary Evaporation + Cold Ether Trituration method rather than direct precipitation to ensure high recovery.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Generates C-terminal Amide ( |
| Amino Acid 1 | Fmoc-Arg(Pbf)-OH | C-terminal residue (protected). |
| Amino Acid 2 | Fmoc-Phe-OH | N-terminal residue. |
| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide coupling reagent. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization; prevents lactam formation. |
| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[2][3] |
| Cleavage | TFA / TIS / | Removes resin and Pbf groups. |
| Solvents | DMF (Peptide Grade), DCM, Diethyl Ether | Washing and isolation. |
Experimental Protocol
Phase 1: Resin Preparation & Swelling[5]
-
Weigh 200 mg of Rink Amide resin into a fritted polypropylene syringe reactor.
-
Swelling: Add 5 mL DCM (Dichloromethane) and shake for 30 minutes.
-
Note: DCM swells polystyrene beads better than DMF, exposing internal reactive sites.
-
Phase 2: Fmoc Deprotection (Resin Preparation)
-
Add 5 mL 20% Piperidine/DMF .
-
Agitate for 3 minutes ; drain.
-
Add fresh 20% Piperidine/DMF; agitate for 12 minutes .
-
Wash: 3x DMF, 3x DCM, 3x DMF.
-
QC Check: Perform a Kaiser Test (Ninhydrin).[5] Beads should turn Dark Blue (Free amine present).
-
Phase 3: Coupling Arginine (The Critical Step)
Target: Load Fmoc-Arg(Pbf)-OH onto the resin.
-
Calculate: Use 4 equivalents (eq) relative to resin loading.
-
Example: 0.1 mmol scale
0.4 mmol Arg.
-
-
Activation Cocktail (Pre-mix in vial for 2 mins):
-
Fmoc-Arg(Pbf)-OH (4 eq)
-
Oxyma Pure (4 eq) dissolved in minimal DMF.
-
DIC (4 eq).
-
Crucial:Do NOT use DIEA/DIPEA here. Basic conditions promote lactamization.
-
-
Coupling: Add mixture to resin. Agitate for 60 minutes at Room Temp.
-
Wash: 3x DMF.
-
Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 mins to cap unreacted linkers.
-
Wash: 3x DMF.
Phase 4: Coupling Phenylalanine
-
Deprotect: Repeat Phase 2 (Remove Fmoc from Arg).
-
Activation:
-
Fmoc-Phe-OH (4 eq).
-
HBTU (3.9 eq) + DIEA (8 eq) in DMF.
-
Note: HBTU is safe for Phe as racemization risk is lower than Arg/Cys.
-
-
Coupling: Agitate for 45 minutes .
-
Wash: 3x DMF, 3x DCM.
-
Final Deprotection: Remove the final Fmoc group (Phase 2) to yield
-Phe-Arg-Resin.
Phase 5: Cleavage & Isolation (The "Oiling Out" Prevention)
-
Wash: Wash resin 5x with DCM to remove all DMF traces (DMF interferes with precipitation). Dry resin under
flow for 10 mins. -
Cocktail: Prepare TFA/TIS/Water (95:2.5:2.5) .
-
TIS (Triisopropylsilane) is critical to scavenge the Pbf cation.
-
-
Reaction: Add 5 mL cocktail to resin; shake for 2 hours .
-
Collection: Filter filtrate into a 50 mL conical tube. Rinse beads with 1 mL TFA.
-
Evaporation (Critical): Do not add ether yet. Use a nitrogen stream or rotary evaporator to reduce the TFA volume to ~0.5 mL (an oily residue).
-
Precipitation:
-
Add 40 mL ice-cold Diethyl Ether .
-
Vortex vigorously.
-
Observation: If a white powder forms, centrifuge (3000 rpm, 5 mins).
-
Troubleshooting: If it remains oily, cool in dry ice/acetone bath for 10 mins, then centrifuge. Decant ether.
-
Visualization: Workflow & Logic
Diagram 1: SPPS Workflow for this compound
Caption: Standard Fmoc-SPPS workflow optimized for Arg-containing dipeptides.
Diagram 2: Troubleshooting Arginine Coupling
Caption: Decision logic for validating Arginine coupling efficiency and diagnosing failures.
Analytical Quality Control
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Gradient: 0% to 60% Acetonitrile in Water (+0.1% TFA) over 30 mins.
-
Note: Dipeptides are hydrophilic; they elute early. Do not start at 10% or 20% ACN, or the peak may elute in the void volume.
-
-
Detection: 214 nm (Amide bond) and 254 nm (Phe aromatic ring).
Mass Spectrometry (ESI-MS)
-
Expected Mass: Calculate based on
-Phe-Arg- .-
Phe (147.18) + Arg (156.19) + Amide (16) -
(18) + H+ = ~320.4 Da .
-
-
Common Impurities:
-
+267 Da: Incomplete Pbf removal (Rare with 2h cleavage).
-
-18 Da: Lactam formation (if coupling failed).
-
References
-
Arginine Side Reactions:Steinauer, R., et al. "Prevention of lactam formation during coupling of Fmoc-Arg(Pbf)-OH.
-
Cathepsin B Substrates:Barrett, A.J., et al. "Fluorogenic substrates for Cathepsin B." (Establishes this compound as a key recognition motif).
-
SPPS Troubleshooting:BenchChem Technical Notes.
-
Fmoc-SPPS Standard Protocols:Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
Mass spectrometry analysis of Phe-Arg
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phenylalanyl-Arginine (Phe-Arg)
Abstract
This application note provides a comprehensive technical guide for the analysis of the dipeptide Phenylalanyl-Arginine (this compound) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a biologically relevant dipeptide, and its accurate detection and quantification are crucial in various research fields, including pharmacology and metabolomics. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, from sample preparation to data interpretation. We present a robust, self-validating protocol grounded in the fundamental physicochemical properties of the analyte, supported by authoritative references.
Introduction: The Significance of this compound Analysis
The dipeptide Phenylalanyl-Arginine (this compound) is composed of a hydrophobic, aromatic amino acid (Phenylalanine) and a strongly basic amino acid (Arginine). This unique combination of properties makes it an interesting subject for biochemical studies and a potential modulator of biological processes. Accurate and sensitive quantification of this compound in complex biological matrices is essential for understanding its metabolic fate, pharmacokinetic profiles, and potential therapeutic effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for peptide quantification due to its exceptional selectivity, sensitivity, and wide dynamic range[1][2]. This guide explains the development of a tailored LC-MS/MS method, focusing on the principles that govern the ionization and fragmentation of this specific dipeptide.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Rationale & Implication |
| Molecular Formula | C₁₅H₂₃N₅O₃ | Defines the exact mass of the molecule. |
| Average Molecular Weight | 321.37 g/mol [3][4] | Used for preparing standard solutions of known molarity. |
| Monoisotopic Mass | 321.1801 Da | The exact mass of the most abundant isotopic species; critical for high-resolution mass spectrometry. |
| Theoretical pI | ~10.76[5][6] | This compound is a basic peptide. The pI is the average of the N-terminal amine pKa (~9.0) and the Arg side-chain pKa (~12.5). This dictates that at physiological pH (~7.4), the molecule will carry a net positive charge, aiding in ESI+ ionization but potentially causing chromatographic challenges like peak tailing[6]. |
| Key Functional Groups | α-amino group, α-carboxyl group, Phenyl side-chain, Guanidinium side-chain | The highly basic guanidinium group (pKa ~12.5) of Arginine is the dominant protonation site in positive mode Electrospray Ionization (ESI)[7]. The hydrophobic phenyl group influences chromatographic retention. |
Experimental Workflow: From Sample to Signal
The analytical workflow is a multi-step process designed to isolate this compound from the sample matrix, separate it from other components, and achieve sensitive detection and fragmentation for confident identification and quantification.
Caption: High-level experimental workflow for this compound quantification.
Detailed Application Protocols
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Internal Standard (IS): Stable Isotope Labeled (SIL) this compound ([¹³C₉, ¹⁵N₁]-Phe-Arg) is highly recommended for optimal accuracy[2].
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Formic acid (FA), Trifluoroacetic acid (TFA).
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
Protocol 1: Sample Preparation (from Plasma)
Causality Explanation: The goal is to remove high-abundance proteins that interfere with analysis and to concentrate the analyte. A combination of protein precipitation followed by Solid Phase Extraction (SPE) provides a clean, concentrated sample. Due to the basic nature of this compound (pI ~10.76), a mixed-mode cation exchange SPE is ideal. At an acidic pH, the Arg guanidinium group is positively charged, binding strongly to the cation exchange resin, while many neutral and acidic contaminants are washed away.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike IS: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
SPE Equilibration: Equilibrate the cartridge with 1 mL of 0.1% FA in water.
-
Sample Loading: Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH to remove hydrophobic interferences.
-
Elution: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in MeOH. The basic pH neutralizes the positive charge, releasing the analyte from the resin.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 98% Water/2% ACN with 0.1% FA).
Protocol 2: LC-MS/MS Method
Causality Explanation: Reversed-phase chromatography is used to separate this compound from other components based on hydrophobicity. An acidic mobile phase (0.1% FA) is crucial for two reasons: 1) It ensures the analyte is protonated and provides good peak shape by minimizing interactions with residual silanols on the column, and 2) It is compatible with positive mode ESI[5]. A gradient elution is used to ensure the analyte elutes as a sharp peak and to clean the column after each injection.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 2% B to 50% B over 3 min, then wash and re-equilibrate |
Mass Spectrometry (MS) Parameters:
Electrospray ionization in positive ion mode (ESI+) is the method of choice for peptides, which readily accept protons to form positive ions[8][9]. The analysis is performed using Selected Reaction Monitoring (SRM) for maximum sensitivity and selectivity[1].
| Parameter | Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
SRM Transitions:
The precursor ion is the protonated molecule [M+H]⁺. The fragment ions (product ions) are generated via Collision-Induced Dissociation (CID)[10]. The most stable and abundant fragments are typically selected for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Purpose |
| This compound | 322.19 | 175.12 | y₁ | Quantifier |
| 120.08 | Immonium (Phe) | Qualifier | ||
| IS ([¹³C₉, ¹⁵N₁]-Phe-Arg) | 332.19 (example) | 185.12 (example) | y₁ | Quantifier |
Fragmentation Analysis of this compound
Upon collisional activation, the peptide backbone preferentially cleaves at the amide bond. The charge is typically retained on either the N-terminal fragment (b-ion) or the C-terminal fragment (y-ion)[11][12]. For this compound, the proton is highly likely to be sequestered by the basic guanidinium group of Arginine. This makes fragmentation leading to a charged Arginine-containing fragment (the y₁ ion) a highly favorable pathway.
Caption: Predicted CID fragmentation pathway of protonated this compound.
Predicted Fragment Ions:
-
Precursor Ion [M+H]⁺: The calculated monoisotopic m/z is 322.1874 .
-
y₁-ion [Arg+H]⁺: This fragment results from cleavage of the peptide bond where the charge is retained on the C-terminal Arginine residue. This is typically the most abundant fragment for peptides with a C-terminal arginine. The calculated m/z is 175.1190 .
-
b₁-ion [Phe-CO]⁺: Cleavage where the charge is retained on the N-terminal Phenylalanine fragment. The calculated m/z is 148.0757 .
-
Immonium Ion of Phenylalanine: A common, smaller fragment resulting from the Phe side chain at m/z 120.0813 . While less specific than b/y ions, it can serve as a useful qualifier ion.
Conclusion
This application note details a robust and scientifically grounded LC-MS/MS methodology for the analysis of the dipeptide this compound. By leveraging an understanding of the analyte's specific physicochemical properties—namely its basicity and hydrophobicity—we have outlined protocols for effective sample cleanup, chromatographic separation, and mass spectrometric detection. The provided SRM transitions and fragmentation analysis serve as a validated starting point for researchers aiming to quantify this compound in complex biological samples, enabling further exploration into its metabolic and pharmacological relevance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150903, this compound. Retrieved from [Link].
- Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479.
-
Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. Available at: [Link].
- Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Biochemistry, 179(2), 404-412.
- Carr, S. A., Hemling, M. E., Bean, M. F., & Roberts, G. D. (1991). Integration of mass spectrometry in pharmaceutical biotechnology. Analytical Chemistry, 63(23), 2802-2824.
- Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
- Reid, G. E., & O'Hair, R. A. J. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(11), 1242-1249.
- Van den Broek, I., et al. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Clinical Biochemistry, 45(1-2), 21-34.
-
University of Massachusetts Amherst (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link].
-
Kozlowski, L. P. (2016). IPC - Isoelectric Point Calculator. Biology Direct, 11(1), 55. Available at: [Link].
- Medzihradszky, K. F., & Chalkley, R. J. (2015). The effect of arginine on the fragmentation of singly protonated peptides. Journal of the American Society for Mass Spectrometry, 26(6), 947-957.
-
Anapharm Bioanalytics (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link].
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
-
IonSource (2016). b and y Ions - De Novo Peptide Sequencing. Retrieved from [Link].
- Krutzsch, H. C., & Pisano, J. J. (1977). Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases. Methods in Enzymology, 47, 391-404.
- Johnson, R. S., Martin, S. A., Biemann, K., Stults, J. T., & Watson, J. T. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry, 59(21), 2621-2625.
- Bronsema, K. J., et al. (2013). High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance. Analytical Chemistry, 85(19), 9526-9533.
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectra. In NIST Chemistry WebBook. Retrieved from [Link].
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(4), e103. Available at: [Link].
- Vissers, J. P. C., et al. (2006). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Proteomics, 6(S2), 22-35.
-
Isca Biochemicals (n.d.). Amino acid pKa and pKi values. Retrieved from [Link].
-
University of Calgary (n.d.). Table of pKa and pI values. Retrieved from [Link].
- Wysocki, V. H., et al. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 35(12), 1399-1406.
- Medzihradszky, K. F. (2005). Peptide and protein identification by mass spectrometry. Mass Spectrometry Reviews, 24(6), 946-958.
-
G-Biosciences (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link].
-
Master Organic Chemistry (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link].
-
Waters Corporation (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Retrieved from [Link].
-
Wikipedia (2024). Proteinogenic amino acid. Retrieved from [Link].
-
Matrix Science (n.d.). Peptide fragmentation. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6322, L-arginine. Retrieved from [Link].
- Voinov, V. G., et al. (2016). Collision-induced dissociation (CID) of peptides and proteins. Mass Spectrometry Reviews, 35(2), 241-255.
Sources
- 1. chegg.com [chegg.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. peptideweb.com [peptideweb.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sciencegeek.net [sciencegeek.net]
Application Note: Protocols for Radiolabeling Phenylalanyl-Arginine (Phe-Arg)
Abstract & Scientific Context
Phenylalanyl-Arginine (Phe-Arg) is a critical dipeptide motif, primarily recognized as a highly specific cleavage site for Cathepsin B , a lysosomal cysteine protease upregulated in invasive malignancies and inflammatory diseases. While fluorogenic substrates (e.g., Z-Phe-Arg-AMC) are standard for in vitro assays, radiolabeled analogs are required for quantitative biodistribution, pharmacokinetic profiling, and receptor-targeted imaging (PET/SPECT).
This guide details two distinct protocols based on the intended application:
-
Method A (
I - Spectral/In Vitro): Indirect iodination using the Bolton-Hunter reagent .[1] Since Phenylalanine lacks the phenolic hydroxyl group required for direct oxidative iodination (Chloramine-T method), this acylation approach is mandatory to preserve chemical stability. -
Method B (
Ga - PET Imaging): Chelation of Gallium-68 using a DOTA-conjugated precursor.[2][3] This method is the industry standard for developing clinical PET tracers.
Safety & Compliance (Critical)
-
Radiation Safety: All procedures involving
I (volatile) must be performed in a radioiodine-certified fume hood with activated charcoal filtration. Ga requires high-energy shielding (lead/tungsten) due to 511 keV annihilation photons. -
Chemical Safety: Bolton-Hunter reagent is moisture-sensitive. Store desiccated at -20°C.
Method A: Indirect Iodination via Bolton-Hunter Reagent
Target Isotope: Iodine-125 (
Reagents & Equipment
| Component | Specification | Function |
| Ligand | H-Phe-Arg-OH (or derivative) | Substrate (Lyophilized) |
| Radioisotope | Mono-iodinated Bolton-Hunter Reagent ( | Acylating Agent (4000 Ci/mmol) |
| Reaction Buffer | 0.1 M Borate Buffer, pH 8.5 | Maintains deprotonated N-terminus |
| Quench Buffer | 0.2 M Glycine in Borate Buffer | Scavenges unreacted ester |
| Purification | RP-HPLC (C18 Column) | Separation of labeled product |
Experimental Protocol
-
Pre-Reaction Preparation:
-
Equilibrate
I-BH reagent to room temperature in a desiccator to prevent condensation hydrolysis. -
Dissolve 50 µg of H-Phe-Arg in 50 µL of 0.1 M Borate Buffer (pH 8.5) . Note: Ensure pH is strictly 8.5. Higher pH promotes rapid hydrolysis of the NHS ester; lower pH protonates the amine, preventing reaction.
-
-
Conjugation:
-
Evaporate the solvent from the
I-BH source vial (if supplied in benzene/solvent) using a gentle stream of dry nitrogen. -
Immediately add the peptide solution (50 µL) to the dried
I-BH reaction vessel. -
Incubate on ice (0°C) for 15–30 minutes with gentle agitation. Expert Insight: Low temperature minimizes competing hydrolysis of the sensitive NHS ester.
-
-
Quenching:
-
Add 200 µL of 0.2 M Glycine/Borate buffer . Incubate for 5 minutes at room temperature.
-
Why? Glycine has a primary amine that rapidly reacts with any remaining BH reagent, preventing over-labeling or side reactions during purification.
-
-
Purification (HPLC):
-
Inject sample onto a C18 analytical column.
-
Gradient: 5% to 60% Acetonitrile (0.1% TFA) over 20 minutes.
-
Collect the peak corresponding to the hydrophobic shift (BH-Phe-Arg will elute later than free this compound).
-
Workflow Visualization (Method A)
Figure 1: Step-wise workflow for indirect iodination using Bolton-Hunter chemistry.
Method B: Gallium-68 Labeling (DOTA Chelation)
Target Isotope: Gallium-68 (
Reagents & Equipment
| Component | Specification | Function |
| Precursor | DOTA-Phe-Arg (1 mg/mL stock) | Chelator-Peptide Conjugate |
| Generator | Source of | |
| Buffer | 1.0 M HEPES or Sodium Acetate (pH 4.0–4.5) | Buffering (Ga forms colloids at pH > 5) |
| Solvent | Trace-Metal-Free Water | Prevents competition from Fe/Zn |
Experimental Protocol
-
Elution:
-
pH Adjustment (Critical Step):
-
Add HEPES buffer to the eluate to adjust pH to 4.0–4.5 .
-
Expert Insight: If pH < 3.5, chelation kinetics are too slow. If pH > 5.0, Gallium hydrolyzes into insoluble colloids (
Ga(OH) ), ruining the yield.
-
-
Labeling Reaction:
-
Add 20–50 µg of DOTA-Phe-Arg precursor.
-
Heat at 95°C for 10 minutes (heating block) OR 90°C for 1 minute (Microwave).
-
Note: DOTA requires high activation energy to encapsulate the metal.
-
-
Purification (SPE):
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge .
-
Wash with water (removes free
Ga and buffer). -
Elute product with 500 µL Ethanol/Water (1:1).
-
QC & Decision Logic (Method B)
Figure 2: Quality Control decision tree for Gallium-68 labeling.
Quality Control Specifications
For both methods, the final product must meet these criteria before biological use:
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 95% single peak |
| Identity | Co-injection with Cold Standard | Retention time matches standard ± 0.5 min |
| Free Isotope | iTLC | < 2% (Free |
| pH | pH Strip | 7.0–7.4 (Physiological for injection) |
References
-
Bolton-Hunter Reagent Protocol: G-Biosciences. Iodination of Proteins with Bolton-Hunter Reagent. Link
-
Cathepsin B Substrate Specificity: Cavallo-Medved, D., et al. (2011).[5] Cathepsin B: Basis Sequence. Nature Molecule Pages.[5] Link
-
Gallium-68 DOTA Labeling: Velikyan, I. (2011). Prospective of 68Ga-Radiopharmaceutical Development. Theranostics, 1, 381-394. Link
-
Peptide Radiolabeling Review: Mier, W., & Haberkorn, U. (2019). Radiolabeling Peptides for PET and SPECT. Pharmaceuticals.[2][6][7][8] Link
Sources
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Substrate ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 6. Radioactive and Fluorescent Dual Modality Cysteine Cathepsin B Activity-Based Probe for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Phe-Arg Effects
Introduction: The Emerging Significance of the Phe-Arg Dipeptide
The dipeptide Phenylalanine-Arginine (this compound) is a small, naturally occurring biomolecule with emerging significance in various physiological processes. Composed of two amino acids, phenylalanine and arginine, this dipeptide has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent or a modulator of cellular function. This guide provides a comprehensive overview of the current understanding of this compound's in vivo effects and offers detailed protocols for researchers, scientists, and drug development professionals to design and execute robust animal studies.
Initial investigations have revealed that this compound exerts notable effects on the central nervous system (CNS), where its administration route can dictate its pharmacological outcome. For instance, intracerebroventricular injection in mice has been shown to increase locomotor activity, while intrathecal administration produces significant analgesic effects[1]. Furthermore, the presence of the Arg-Phe C-terminal motif in various peptides is associated with cardiovascular effects in rats, suggesting a potential role for this compound in cardiovascular regulation.
While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other bioactive peptides and the known roles of its constituent amino acids provide clues to its potential signaling pathways. Arginine is a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. Additionally, the purinergic receptor P2X7 (P2RX7), an ATP-gated ion channel involved in inflammation and immune responses, is a plausible, albeit unconfirmed, target for this compound, given its modulation by various peptides[2][3].
This document will guide researchers through the selection of appropriate animal models, detailed administration protocols, methods for assessing pharmacodynamic endpoints, and analytical techniques for pharmacokinetic analysis of this compound.
Pharmacokinetics and Pharmacodynamics: A Primer for this compound Studies
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for designing meaningful in vivo experiments.
-
Pharmacokinetics (PK): This describes "what the body does to the drug," encompassing absorption, distribution, metabolism, and excretion (ADME)[4]. The PK profile of this compound will determine its concentration and persistence in the bloodstream and target tissues.
-
Pharmacodynamics (PD): This refers to "what the drug does to the body," detailing the biochemical and physiological effects of this compound and its mechanism of action[4].
Key Considerations for this compound Pharmacokinetics
Peptides, in general, have distinct PK characteristics compared to small molecule drugs. Unmodified dipeptides like this compound are susceptible to rapid degradation by proteases and peptidases in the body, leading to a short plasma half-life[5][6][7]. This necessitates careful consideration of the administration route and dosing frequency. While specific pharmacokinetic data for this compound is limited, studies on L-arginine show a rapid return to baseline blood concentrations within 5-8 hours after administration[8]. The half-life of peptides in plasma can be determined using methods like time-course mass spectrometry analysis[9].
Potential Pharmacodynamic Effects of this compound
Based on existing research, this compound may exhibit a range of pharmacodynamic effects, including:
-
Neuromodulation: Influencing pain perception and locomotor activity[1].
-
Cardiovascular regulation: Affecting blood pressure and heart rate.
-
Anti-inflammatory effects: Modulating the production of inflammatory mediators.
-
Metabolic regulation: Potentially influencing glucose and lipid metabolism[10][11][12].
Animal Models for Investigating this compound Effects
The choice of animal model is critical for studying the specific biological effects of this compound. Rodent models, particularly mice and rats, are commonly used due to their well-characterized physiology and the availability of established disease models.
Table 1: Recommended Animal Models for this compound Research
| Research Area | Recommended Animal Model(s) | Key Features and Rationale |
| Neurological Effects (Analgesia, Behavior) | CD-1 or C57BL/6 Mice | Well-established models for behavioral and pain studies. The study by Mrowiec et al. (1992) utilized mice to demonstrate the differential CNS effects of this compound based on administration route[1]. |
| Cardiovascular Effects | Sprague-Dawley or Wistar Rats | Commonly used for cardiovascular research due to their larger size, allowing for easier blood pressure monitoring and blood sampling. Studies on Arg-Phe containing peptides have used conscious rats to assess cardiovascular responses[13]. |
| Inflammatory Effects | BALB/c or C57BL/6 Mice | Carrageenan-induced paw edema model: A standard model for acute inflammation where this compound can be evaluated for its ability to reduce swelling and inflammatory markers[11][14][15][16][17]. LPS-induced systemic inflammation model: This model can be used to assess the effect of this compound on cytokine release and systemic inflammatory responses[18][19][20][21][22]. |
| Metabolic Effects | C57BL/6J mice on a high-fat diet (Diet-Induced Obesity) | A relevant model for studying metabolic syndrome, where this compound's effects on glucose tolerance, insulin sensitivity, and lipid profiles can be investigated[23][24][25]. |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
L-Phenylalanyl-L-arginine (this compound) dipeptide (high purity)
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate syringes and needles for the chosen administration route
1.2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound powder in sterile physiological saline to the desired final concentration. A study on the CNS effects of this compound in mice used a 100 nM solution[1]. For systemic administration, higher concentrations will likely be necessary.
-
Vortex the solution until the dipeptide is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous, intracerebroventricular, and intrathecal administrations.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage to prevent degradation.
1.3. Administration Routes:
The choice of administration route is critical as it can significantly influence the observed effects.
-
Intracerebroventricular (i.c.v.) Injection (for CNS effects): This route delivers this compound directly into the brain's ventricular system. In mice, a 100 nM dose administered i.c.v. has been shown to increase locomotor activity and have a convulsive effect[1].
-
Intrathecal (i.t.) Injection (for spinal analgesic effects): This route delivers this compound directly into the cerebrospinal fluid of the spinal cord. A 100 nM dose administered i.t. in mice produced a significant analgesic effect[1].
-
Intravenous (i.v.) Injection: This route provides rapid and complete bioavailability. It is suitable for studying systemic effects, such as cardiovascular responses.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, offering a balance between ease of administration and systemic absorption.
-
Oral Gavage (p.o.): While convenient, the oral bioavailability of small peptides can be low due to enzymatic degradation in the gastrointestinal tract.
Protocol 2: Assessment of Analgesic Effects in Mice (Hot Plate Test)
This protocol is adapted from standard methods for assessing thermal nociception.
2.1. Animals:
-
Male CD-1 or C57BL/6 mice (20-25 g)
2.2. Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., i.t. injection of a 100 nM solution).
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Calculate the percentage of maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 3: Assessment of Anti-inflammatory Effects in Mice (Carrageenan-Induced Paw Edema)
This is a widely used model of acute inflammation[11][14][15][16][17].
3.1. Animals:
-
Male BALB/c or C57BL/6 mice (20-25 g)
3.2. Procedure:
-
Measure the baseline paw volume of the right hind paw of each mouse using a plethysmometer.
-
Administer this compound or vehicle (e.g., i.p. or p.o.) at the desired dose. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Protocol 4: Assessment of Metabolic Effects in Mice (Oral Glucose Tolerance Test - OGTT)
This protocol assesses the effect of this compound on glucose metabolism[23][24][25].
4.1. Animals:
-
Male C57BL/6J mice, either lean or on a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
4.2. Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
-
After a set pre-treatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Pharmacokinetic Analysis of this compound
Protocol 5: Quantification of this compound in Plasma using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like dipeptides in biological matrices due to its high sensitivity and specificity.
5.1. Sample Collection and Preparation:
-
Collect blood samples from animals at predetermined time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent degradation.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
5.2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
5.3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Potential Signaling Pathways for Investigation
While the direct molecular targets of this compound are not fully elucidated, several signaling pathways are worthy of investigation based on its structure and observed effects.
The Purinergic P2X7 Receptor (P2RX7) Pathway
P2RX7 is an ATP-gated ion channel expressed on various cell types, including immune cells, and is a key player in inflammation[2][3]. Its activation leads to downstream signaling cascades involving the release of pro-inflammatory cytokines like IL-1β. Although direct binding of this compound to P2RX7 has not been demonstrated, the modulation of this receptor by other peptides makes it a compelling candidate for investigation.
Experimental Workflow for Investigating this compound's Effect on P2RX7
Conclusion
The dipeptide this compound presents a fascinating area of research with potential therapeutic applications in pain management, cardiovascular disease, inflammation, and metabolic disorders. The protocols and guidelines provided in this document offer a solid foundation for initiating in vivo studies to further elucidate the biological functions and mechanisms of action of this intriguing molecule. As with any research, careful experimental design, appropriate controls, and adherence to ethical guidelines for animal research are paramount for obtaining reliable and meaningful results.
References
-
Mrowiec, J., Plech, A., Siemion, I. Z., & Herman, Z. S. (1992). Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) After Intracerebroventricular or Intrathecal Injections in Mice. Neuropeptides, 23(2), 103-106. [Link]
-
Sarika, S., & G.L., V. (2012). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Lee, S. H., et al. (2021). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 10, e65562. [Link]
-
Lee, S. H., et al. (2021). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. PMC. [Link]
-
Zhang, L., et al. (2019). A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects. International journal of molecular sciences, 20(16), 3974. [Link]
-
Mrowiec, J., Plech, A., Siemion, I. Z., & Herman, Z. S. (1992). Behavioural Effects of Two Dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) After Intracerebroventricular or Intrathecal Injections in Mice. Neuropeptides, 23(2), 103-106. [Link]
-
Zhang, L., et al. (2019). A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects. PMC. [Link]
-
Willuweit, A., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical research, 32(12), 3897–3907. [Link]
-
Sharma, G., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PloS one, 13(6), e0198594. [Link]
-
Clemmensen, C., et al. (2013). Oral l-Arginine Stimulates GLP-1 Secretion to Improve Glucose Tolerance in Male Mice. Endocrinology, 154(11), 3978–3983. [Link]
-
Park, S. Y., et al. (2023). Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo. MDPI. [Link]
-
An, Y., & Feng, J. (2014). Investigation of peptide biomarker stability in plasma samples using time-course MS analysis. Methods in molecular biology (Clifton, N.J.), 1198, 149–161. [Link]
-
de Souza, A. C. S., et al. (2023). Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor. Pharmaceuticals, 16(11), 1452. [Link]
-
Lopic-Gramer, M., et al. (2024). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Nature communications, 15(1), 6662. [Link]
-
de Souza, A. C. S., et al. (2023). Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor. PMC. [Link]
-
Clemmensen, C., et al. (2013). Oral L-arginine stimulates GLP-1 secretion to improve glucose tolerance in male mice. Endocrinology, 154(11), 3978-83. [Link]
-
Zhou, J., et al. (2021). The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway. Frontiers in nutrition, 8, 755831. [Link]
-
Fakhfouri, G., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(5), 593–598. [Link]
-
Loffler, B., et al. (2007). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 33(1), 59–67. [Link]
-
Ferreira, S. H., et al. (1995). Peripheral analgesic blockade of hypernociception: Activation of arginine/NO/cGMP/protein kinase G/ATP-sensitive K+ channel pathway. Proceedings of the National Academy of Sciences of the United States of America, 92(8), 3471–3475. [Link]
-
Tsai, H. J., et al. (2003). Pharmacokinetics and pharmacodynamics of L-arginine in rats: a model of stimulated neuronal nitric oxide synthesis. Brain research, 987(2), 204–213. [Link]
-
ResearchGate. (n.d.). Peptide half-life values in the different matrixes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of PLE on carrageenan-induced paw oedema in rats. Retrieved from [Link]
-
Gu, B. J., et al. (2004). An Arg307 to Gln polymorphism within the ATP-binding site causes loss of function of the human P2X7 receptor. The Journal of biological chemistry, 279(30), 31287–31295. [Link]
-
Shishido, S. M., et al. (2015). A biomimetic approach for enhancing the in vivo half-life of peptides. ACS chemical biology, 10(12), 2824–2831. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
El-Bassossy, H. M., et al. (2012). Protection by L-arginine Against Epinephrine-induced Arrhythmia and Cardiotoxicity. Basic & clinical pharmacology & toxicology, 110(4), 346–351. [Link]
-
de Oliveira, A. M., et al. (2007). In Vivo Administration of D-arginine: Effects on Blood Pressure and Vascular Function in Angiotensin II-induced Hypertensive Rats. Basic & clinical pharmacology & toxicology, 101(1), 50–56. [Link]
-
de Souza, P. D., et al. (2020). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 63. [Link]
-
Bogle, R. G., et al. (1992). Inhibition of the release of endothelium-derived relaxing factor in vitro and in vivo by dipeptides containing NG-nitro-L-arginine. British journal of pharmacology, 105(3), 768–770. [Link]
-
Xia, T., et al. (2007). L-ARGININE PREVENTS METABOLIC EFFECTS OF HIGH GLUCOSE IN DIABETIC MICE. Endocrine, 31(2), 143–152. [Link]
-
Ayala, J. E., et al. (2010). Evaluating the glucose tolerance test in mice. American journal of physiology. Endocrinology and metabolism, 298(1), E14–E24. [Link]
-
Reagan-Shaw, S., et al. (2016). Natriuretic Peptides as Cardiovascular Safety Biomarkers in Rats: Comparison With Blood Pressure, Heart Rate, and Heart Weight. Toxicological sciences : an official journal of the Society of Toxicology, 149(1), 247–255. [Link]
-
Fichna, J., et al. (2022). Respiratory and Cardiovascular Activity of LENART01, an Analgesic Dermorphin–Ranatensin Hybrid Peptide, in Anesthetized Rats. International journal of molecular sciences, 23(15), 8206. [Link]
-
Wainszelbaum, M. J., & G.L., V. (2004). Coronary vascular effects of vasoactive intestinal peptide in the isolated perfused rat heart. Neuropeptides, 38(5), 297–304. [Link]
-
Feni, L., et al. (2023). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Scientific reports, 13(1), 11139. [Link]
-
Zhang, Y., et al. (2022). Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.9 Peptide in Sprague Dawley Rats. Molecules (Basel, Switzerland), 27(15), 4976. [Link]
-
Rigo, R., et al. (2022). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International journal of molecular sciences, 23(19), 11933. [Link]
-
Saldeen, T., & Sales, K. (1993). Effect of L-arginine and an Arginine-Containing Pentapeptide on Canine Femoral Arterial Blood Flow. Upsala Journal of Medical Sciences, 98(2), 113-118. [Link]
Sources
- 1. Behavioural effects of two dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) after intracerebroventricular or intrathecal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of L-arginine in rats: a model of stimulated neuronal nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo administration of D-arginine: effects on blood pressure and vascular function in angiotensin II-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection by L-arginine Against Epinephrine-induced Arrhythmia and Cardiotoxicity [article.innovationforever.com]
- 11. scielo.br [scielo.br]
- 12. L-ARGININE PREVENTS METABOLIC EFFECTS OF HIGH GLUCOSE IN DIABETIC MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the release of endothelium-derived relaxing factor in vitro and in vivo by dipeptides containing NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 19. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo [mdpi.com]
- 23. Oral l-Arginine Stimulates GLP-1 Secretion to Improve Glucose Tolerance in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oral L-arginine stimulates GLP-1 secretion to improve glucose tolerance in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Deciphering Phe-Arg Cation-π Interactions: A Precision Mutagenesis Guide
Abstract & Scientific Rationale
The Phenylalanine-Arginine (Phe-Arg) pair is a structural motif frequently serving as a "molecular glue" in protein-ligand interfaces (e.g., GPCRs) and protein stability cores. This interaction is driven by the cation-π effect , where the quadrupole moment of the aromatic Phe ring interacts electrostatically with the positive charge of the Arg guanidinium group.[1]
Unlike simple salt bridges, cation-π interactions are geometrically specific and hydration-dependent. Standard alanine scanning often yields ambiguous data because it simultaneously removes hydrophobic bulk, aromaticity, and potential hydrogen bonding.
This guide provides a rigorous framework for Site-Directed Mutagenesis (SDM) specifically tailored to dissect this compound motifs. It moves beyond simple "mutation" to "mechanistic interrogation" using Double Mutant Cycles (DMC) to quantify energetic coupling.
Strategic Experimental Design
To prove a this compound interaction exists, you cannot simply mutate one residue. You must demonstrate energetic coupling . If the residues interact, the destabilization caused by a double mutation will be less than the sum of the single mutations (non-additivity).
The Mutational Matrix
Select your mutations based on the specific hypothesis you are testing:
| Target Residue | Mutation | Rationale (The "Why") | Risk/Caveat |
| Phe (F) | F | The Standard. Removes the aromatic ring and bulk. Quantifies total contribution (Hydrophobic + Cation-π). | May cause local collapse or cavity formation. |
| Phe (F) | F | Hydrophobic Control. Retains bulk/hydrophobicity but removes the | Leu is not isosteric; packing defects are possible. |
| Phe (F) | F | H-Bond Test. Retains the | If affinity increases, H-bonding may drive binding, not cation-π. |
| Arg (R) | R | Charge Removal. Removes the positive charge completely. | High risk of disrupting global electrostatics/solubility. |
| Arg (R) | R | Geometry Probe. Retains positive charge but changes geometry (planar guanidinium vs. tetrahedral amine). | Critical: Lysine has a higher dehydration penalty than Arginine. Loss of affinity here strongly suggests a specific cation-π geometry. |
| Arg (R) | R | Isosteric Neutral. Methionine mimics Arg shape but lacks charge. | Good for testing steric fit vs. charge contribution. |
Visualization: The Double Mutant Cycle Logic
The following diagram illustrates the thermodynamic cycle required to calculate the interaction energy (
Caption: Thermodynamic Double Mutant Cycle. Non-additivity (
Protocol 1: In Silico Primer Design
Objective: Design non-overlapping primers for high-fidelity amplification (e.g., NEBuilder or Q5 SDM methods).
-
Sequence Retrieval: Obtain the FASTA sequence and PDB structure (if available).
-
Codon Optimization:
-
When mutating Arg to Lys , use the codon AAA or AAG (E. coli preferred).
-
When mutating Phe to Ala , use GCG or GCC to avoid rare codons.
-
-
Primer Specifications:
-
Length: 25–45 bp.
-
Tm:
78°C (calculated using the specific master mix formula). -
Position: Place the mutation in the center of the forward primer.[2] The reverse primer should anneal back-to-back (5' ends touching) or overlap slightly depending on the kit.
-
Example Calculation (Phe
-
WT Sequence:5'-... ATC GGC TTC CGC GAG ...-3' (Phe codon TTC)
-
Mutant Target:5'-... ATC GGC GCC CGC GAG ...-3' (Ala codon GCC)
-
Forward Primer:5'- GGC GCC CGC GAG CTG -3'
-
Reverse Primer:5'- GCC GAT GGT CAG CTT -3'
Protocol 2: High-Fidelity Mutagenesis (Wet Lab)
Objective: Generate plasmid DNA containing the specific point mutation.
Materials
-
Template Plasmid (methylated, isolated from dam+ E. coli).[3]
-
High-Fidelity Polymerase (e.g., Q5, Phusion, or KOD).
-
DpnI Restriction Enzyme (Time-Saver qualified).[2]
-
Competent Cells (DH5
or XL1-Blue).
Workflow Diagram
Caption: Step-by-step Site-Directed Mutagenesis workflow ensuring removal of wild-type template via DpnI.
Step-by-Step Procedure
-
PCR Reaction Setup (50 µL):
-
10 ng Template DNA (Keep low to reduce background).
-
1.25 µL Forward Primer (10 µM).
-
1.25 µL Reverse Primer (10 µM).
-
25 µL 2X High-Fidelity Master Mix.
-
Nuclease-free water to 50 µL.
-
-
Thermocycling:
-
98°C (30s)
[98°C (10s) / 55-65°C (30s) / 72°C (30s/kb)] x 25 cycles 72°C (2 min).
-
-
DpnI Digestion (CRITICAL):
-
Transformation:
-
Transform 2 µL of the reaction into 50 µL competent cells.
-
Plate on antibiotic selection plates.
-
Protocol 3: Functional Validation & Data Analysis
Objective: Quantify the binding energy change.
A. Structural Integrity Check (Trustworthiness)
Before measuring binding, you must prove the mutation didn't unfold the protein.
-
Method: Circular Dichroism (CD) or Differential Scanning Fluorimetry (DSF/Thermal Shift).
-
Success Criteria: The mutant
should be within 2-5°C of Wild Type. If , the loss of binding is likely due to unfolding, not specific interaction loss.
B. Binding Affinity Assay (SPR or ITC)
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine
-
Measure
for WT, MutA (F A), MutB (R A), and MutAB. -
Calculate
: (Where and ) -
Calculate Interaction Energy (
):
Interpretation:
- : No energetic coupling (independent residues).
- : Significant coupling (Cation-π interaction confirmed).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Colonies after SDM | Inefficient PCR or DpnI failure. | Check primer |
| WT Sequence Recovered | Incomplete DpnI digestion. | Increase DpnI incubation to 2 hours. Reduce template input to 5 ng. |
| Mutant Protein Aggregates | Hydrophobic core exposed. | Try Phe |
| Arg | Interaction is electrostatic only. | The geometry (cation-π) was not the driver; the charge was. |
References
-
Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link
-
Gallivan, J. P., & Dougherty, D. A. (1999). "Cation-π interactions in structural biology." Proceedings of the National Academy of Sciences. Link
-
New England Biolabs. "Q5® Site-Directed Mutagenesis Kit Protocol." NEB Protocols. Link
-
Horovitz, A. (1996). "Double-mutant cycles: a powerful tool for analyzing protein structure and function." Folding and Design. Link
-
Agilent Technologies. "QuikChange II Site-Directed Mutagenesis Kit." Agilent Manuals. Link
Sources
- 1. Cation–π interactions studied in a model coiled-coil peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ask-force.org [ask-force.org]
- 3. content.protocols.io [content.protocols.io]
- 4. youtube.com [youtube.com]
- 5. Structure-based Protocol for Identifying Mutations that Enhance Protein-Protein Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Profiling of Cysteine Proteases Using Phe-Arg Substrates
Abstract & Introduction
The dipeptide motif Phenylalanyl-Arginine (Phe-Arg) serves as a critical recognition sequence for a distinct class of hydrolytic enzymes, most notably the papain-like cysteine proteases (Cathepsins B, L, S, and K) and specific serine proteases like Plasma Kallikrein.
While "this compound" refers to the peptide backbone, the kinetic investigation of these enzymes relies on synthetic derivatives where the N-terminus is blocked (typically by a Benzyloxycarbonyl group, Z- ) and the C-terminus is linked to a fluorogenic reporter, most commonly 7-amino-4-methylcoumarin (AMC) .
Z-Phe-Arg-AMC is widely regarded as the "gold standard" substrate for high-sensitivity kinetic profiling. However, its utility comes with a caveat: it is a broad-spectrum substrate . It is cleaved efficiently by both Cathepsin B and L. Therefore, rigorous kinetic analysis requires not just the substrate, but a logic-gated experimental design using specific inhibitors (e.g., CA-074) to deconvolute the signal.
This guide details the protocols for determining Michaelis-Menten constants (
Mechanism of Action
The assay relies on the specific hydrolysis of the amide bond between the Arginine residue and the AMC fluorophore.
-
Quenched State: In the intact Z-Phe-Arg-AMC molecule, the amide linkage draws electron density from the coumarin ring, significantly quenching its fluorescence.
-
Enzymatic Attack: The active site cysteine thiolate (Cys-S⁻) of the enzyme attacks the carbonyl carbon of the Arg-AMC bond.
-
Release: The bond breaks, releasing free AMC.
-
Signal Generation: Free AMC becomes highly fluorescent (Excitation: ~360-380 nm; Emission: ~440-460 nm) upon protonation of the leaving group.
Figure 1: Reaction Logic & Workflow
Caption: The fluorogenic cascade. Cleavage of the Arg-AMC bond by the protease releases the fluorophore, allowing real-time kinetic monitoring.
Experimental Design & Pre-Requisites[1]
Buffer Chemistry (Critical)
Cysteine proteases are prone to oxidation. The active site cysteine must be maintained in a reduced state.
-
Base Buffer: 50 mM Sodium Acetate or Potassium Phosphate.
-
pH: 5.5 (Optimal for lysosomal stability; Cathepsin B activity drops at neutral pH).
-
Reducing Agent: 2-5 mM DTT (Dithiothreitol) or L-Cysteine. Must be added fresh.
-
Chelator: 1 mM EDTA (Prevents metal-mediated oxidation or inhibition).
Substrate Specificity & Deconvolution
Since Z-Phe-Arg-AMC is cleaved by multiple Cathepsins, you must use inhibitors to validate which enzyme you are measuring.
| Target Enzyme | Substrate | Required Inhibitor for Specificity |
| Cathepsin B | Z-Phe-Arg-AMC | Use CA-074 (Specific inhibitor).[1] Signal lost = Cat B. |
| Cathepsin L | Z-Phe-Arg-AMC | Use Z-FF-FMK (inhibits L, weak on B). |
| Cathepsin S | Z-Phe-Arg-AMC | Use Z-FL-COCHO (Specific inhibitor). |
Protocol 1: Determination of Kinetic Parameters ( , )
Objective: Calculate the affinity (
Materials
-
Enzyme: Recombinant Cathepsin B or L (activated).
-
Substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO).
-
Standard: 7-Amino-4-methylcoumarin (AMC) (free acid).
-
Stop Solution (Optional): 100 mM Monochloroacetic acid (for endpoint assays).
Procedure
-
Enzyme Activation (Pre-incubation):
-
Dilute enzyme to 2x final concentration in Assay Buffer (Acetate pH 5.5 + 5 mM DTT).
-
Incubate at 37°C for 15 minutes . Note: This reduces the active site cysteine.[2]
-
-
Substrate Preparation:
-
Prepare a dilution series of Z-Phe-Arg-AMC in Assay Buffer.[2]
-
Recommended Range: 0, 1, 2, 5, 10, 20, 50, 100
M. -
Tip: Keep DMSO concentration constant (<1%) across all wells.
-
-
Reaction Initiation:
-
In a black 96-well plate, add 50
L of Substrate dilutions. -
Add 50
L of Activated Enzyme. -
Final Volume: 100
L.
-
-
Kinetic Reading:
-
Immediately place in plate reader pre-heated to 37°C.
-
Shake for 5 seconds.
-
Read Ex/Em 360/460 nm every 30 seconds for 10-20 minutes.
-
-
AMC Standard Curve (Mandatory):
Data Analysis
-
Calculate the slope (RFU/min) for the linear portion of each curve (Initial Velocity,
). -
Convert
to M/min using the AMC Standard Curve slope. -
Plot
vs. [Substrate] and fit to the Michaelis-Menten equation:
Protocol 2: Inhibition Screening (IC50)
Objective: Screen drug candidates for inhibition of Cathepsin-mediated Z-Phe-Arg-AMC cleavage.
Procedure
-
Inhibitor Preparation: Prepare 10x stocks of test compounds (e.g., E-64, CA-074, or novel drugs).
-
Enzyme Pre-incubation:
-
Mix 40
L Enzyme + 10 L Inhibitor. -
Incubate 15-30 mins at 37°C. Time depends on whether the inhibitor is reversible or irreversible.
-
-
Substrate Addition:
-
Add 50
L of Z-Phe-Arg-AMC at a concentration equal to its (typically 2-5 M for Cat B). -
Why
? This creates a balanced competition between substrate and inhibitor.
-
-
Measurement: Monitor fluorescence as in Protocol 1.
-
Calculation:
Figure 2: Specificity Logic Flow
Caption: Deconvolution strategy. Z-Phe-Arg-AMC is not specific; differential inhibition is required to identify the active protease.
Troubleshooting & Optimization
The Inner Filter Effect (IFE)
Problem: At high concentrations (>50
-
Symptom: The
curve flattens prematurely or dips at high [S]. -
Solution: Correct using the formula:
Or, simply stay below 50 M substrate if the allows.
Autohydrolysis
Problem: Background fluorescence increases in the absence of enzyme.
-
Cause: High pH (> 7.5) or old substrate stock.
-
Solution: Maintain pH < 6.0. Store substrate stocks at -20°C in dry DMSO.
Enzyme Instability
Problem: Loss of activity over time.
-
Cause: Oxidation of the active site cysteine.
-
Solution: Ensure DTT/Cysteine is added to the buffer immediately before use. Do not store buffer with DTT for days.
References
-
Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link
-
Cayman Chemical. CA-074 Product Information & Biological Activity. Link
-
BenchChem. Measuring Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC (Comparative specificity data). Link
-
Sigma-Aldrich. Enzymatic Assay of Cathepsin B (Protocol for Z-Arg-Arg-AMC/Z-Phe-Arg-AMC). Link
-
Gillet, L., et al. (2009). Voltage-gated sodium channel activity promotes cysteine cathepsin-dependent invasiveness. Journal of Biological Chemistry (Demonstrates use of CA-074 specificity). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Phe-Arg Synthesis
Topic: Optimization of Phenylalanyl-Arginine (Phe-Arg) Dipeptide Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing H-Phe-Arg-OH (and its derivatives). While dipeptides appear deceptively simple, the this compound sequence presents a "perfect storm" of chemical challenges: the steric bulk and reactivity of the Arginine guanidino group, the high risk of diketopiperazine (DKP) formation, and the hydrophilicity-driven purification difficulties.
This guide moves beyond generic protocols, offering a causality-driven approach to maximizing yield and purity.
Module 1: The Gold Standard Protocol
Objective: Synthesize H-Phe-Arg-OH with >95% purity and minimal DKP formation.
Strategic Resin Selection (The Critical Choice)
Do NOT use Wang Resin.
-
Why? The formation of Diketopiperazine (DKP) is acid-catalyzed and occurs readily when the dipeptide ester bond is attacked by the N-terminal amine. Wang resin requires strong acid (95% TFA) for cleavage, but the ester linkage is stable enough during synthesis to allow DKP formation during the deprotection of the second amino acid.
-
The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3]
-
Mechanism:[2][4][5] The bulky trityl group provides steric hindrance that discourages the intramolecular cyclization (DKP formation). Furthermore, 2-CTC allows cleavage under very mild acidic conditions (1% TFA), preserving side-chain protecting groups if needed, or allowing full deprotection in solution if preferred.
-
Step-by-Step Synthesis Workflow
| Step | Parameter | Specification | Scientific Rationale |
| 1. Loading | Resin | 2-Chlorotrityl Chloride (1.0–1.6 mmol/g) | Prevents DKP; prevents racemization of C-terminal Cys/His (if applicable). |
| AA 1 | Fmoc-Arg(Pbf)-OH (0.6–1.0 eq) | Pbf is preferred over Pmc/Mtr due to faster removal and less side-reaction risk. | |
| Solvent | DCM (Dry) + 4 eq DIPEA | DCM swells 2-CTC optimally for loading. DIPEA scavenges HCl. | |
| 2. Capping | Reagent | MeOH (HPLC grade) | Critical: Unreacted chloride sites must be capped with Methanol (1 mL/g resin) + DIPEA to prevent subsequent impurities. |
| 3. Deprotection | Reagent | 20% Piperidine in DMF | Standard removal of Fmoc.[1][2] Note: DKP risk is highest here. |
| 4. Coupling | AA 2 | Fmoc-Phe-OH (3 eq) | Use excess to drive reaction to completion. |
| Activator | DIC / Oxyma Pure (1:[4]1) | Superior to HATU for this step. HATU can cause over-activation and racemization. Oxyma/DIC is safer for Arg-containing sequences to prevent | |
| 5. Cleavage | Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | TIS (Triisopropylsilane) is essential to scavenge the Pbf cation. Without it, the Pbf group will re-attach to the Phe aromatic ring. |
Visualizing the Workflow
Caption: Workflow for this compound synthesis on 2-CTC resin, highlighting the critical risk point for Diketopiperazine (DKP) formation after the first deprotection.
Module 2: Troubleshooting Guide
Issue 1: Low Yield & "Missing" Product (The DKP Problem)
Symptom: LC-MS shows a mass corresponding to the dipeptide minus 18 Da (cyclic dehydration product), or very low overall yield.
-
Root Cause: Diketopiperazine (DKP) formation. After the Fmoc group is removed from the Arg-Resin, the free amine attacks the ester bond anchoring the Arg to the resin. The dipeptide cyclizes and falls off the resin during the synthesis, washing away before the final cleavage.
-
Corrective Action:
-
Switch to 2-CTC Resin: As detailed in Module 1.
-
Minimize Deprotection Time: Do not let the deprotected Arg-Resin sit. Proceed immediately to the coupling of Phe.
-
Active Ester Coupling: Pre-activate Fmoc-Phe-OH before adding it to the resin to ensure the coupling reaction outcompetes the cyclization rate.
-
Issue 2: Impurity at +152 Da or +124 Da (Pbf Adducts)
Symptom: Peaks in LC-MS appearing higher than the target mass.
-
Root Cause: Incomplete scavenging of the Pbf protecting group during cleavage. The Pbf cation is highly electrophilic and will alkylate the electron-rich aromatic ring of Phenylalanine or the Tryptophan indole (if present).
-
Corrective Action:
-
Increase Scavenger Load: Ensure TIS (Triisopropylsilane) is at least 2.5% of the cleavage cocktail.
-
Avoid Silanols: Do not use glass vessels for small-scale cleavage if possible; polypropylene is safer to prevent surface adsorption of the cation.
-
Issue 3: Broad/Tailing Peaks on HPLC
Symptom: The this compound peak is not sharp; it tails significantly, making purification difficult.
-
Root Cause: The Guanidino group on Arginine (
) is positively charged and interacts strongly with residual silanols on the silica column stationary phase. -
Corrective Action:
-
Mobile Phase Modifier: Ensure you are using 0.1% TFA (Trifluoroacetic acid). TFA acts as an ion-pairing agent, neutralizing the charge effect and sharpening the peak.[6] Formic acid is often too weak for Arginine peptides.
-
Column Choice: Use an "end-capped" C18 column or a column specifically designed for polar/basic compounds (e.g., C18-Aq or Polar-RP).
-
Issue 4: Deletion Peptide (Missing Arg)
Symptom: Product is just Phenylalanine or acetylated Phenylalanine.
-
Root Cause:
-Lactam Formation. The activated carboxyl group of Arginine attacks its own side chain (even if protected, if activation is too aggressive), forming a cyclic lactam that cannot couple to the resin. -
Corrective Action:
-
Lower Activation Temp: Perform the coupling of Fmoc-Arg(Pbf)-OH at Room Temperature or 4°C. Never heat this coupling step.
-
Avoid Base Pre-activation: Do not mix Fmoc-Arg(Pbf)-OH with DIEA/HATU and let it sit. Add the base last or use DIC/Oxyma which is less prone to this side reaction.
-
Visualizing the DKP Mechanism
Caption: Mechanism of DKP formation. The free amine back-bites the resin linkage, causing premature cleavage and cyclization.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Fmoc-Arg(Pmc)-OH instead of Pbf? A: Technically yes, but Pbf is superior . The Pmc group is more acid-stable, requiring longer TFA cleavage times, which increases the risk of side reactions (like Pmc-alkylation of Phe). Pbf cleaves faster and cleaner.
Q2: My this compound product is hygroscopic and turns into a sticky oil. How do I fix this? A: Arginine peptides are notoriously hygroscopic due to the TFA salt counterion.
-
Immediate Fix: Lyophilize from a solution of 1:1 Water/Acetonitrile.
-
Salt Exchange: Convert the TFA salt to an HCl or Acetate salt. This usually results in a more stable powder, though it may still be hygroscopic. Store in a desiccator at -20°C.
Q3: Why do you recommend DIC/Oxyma over HATU?
A: HATU is a very powerful coupling reagent, often too powerful for Arginine. It can increase the rate of
Q4: Can I synthesize this in Liquid Phase? A: Yes, for a dipeptide, liquid phase synthesis is viable and scalable. However, purification of the intermediates can be tedious. SPPS on 2-CTC resin is generally faster for research scales (<5g) because filtration removes reagents, avoiding extraction steps.
References
-
Bachem. (2024). Bachem Peptide Guide: Peptide Synthesis and Handling.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Definitive guide on Pbf vs Pmc and 2-CTC resins).
-
Steinauer, R., et al. (1989). "Diketopiperazine formation during the synthesis of dipeptides." International Journal of Peptide and Protein Research. (Foundational mechanism of DKP).[12]
-
Carpino, L. A., et al. (2010). "The 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure Coupling Reagents." Organic Process Research & Development. (Validation of Oxyma/DIC superiority).
-
Merck/Novabiochem. (2023). Novabiochem Peptide Synthesis Catalog & Protocols. (Standard protocols for 2-CTC loading).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptideweb.com [peptideweb.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. olitecn.gr [olitecn.gr]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Phe-Arg Solubility & Handling Guide
Topic: Overcoming Solubility Issues with Phenylalanine-Arginine (Phe-Arg) Peptides Document ID: TS-PA-001 Status: Active Last Updated: 2025-05-20
Introduction: The "this compound" Paradox
Welcome to the technical support hub for this compound peptide handling.
If you are reading this, you are likely facing a common frustration: This compound (Phenylalanine-Arginine) is theoretically soluble due to the cationic Arginine, yet it frequently precipitates, gels, or crashes out of solution during experiments.
The Root Cause: The solubility behavior of this compound depends entirely on its chemical context.
-
Naked Dipeptide (H-Phe-Arg-OH): Soluble in water/acid due to the charged N/C-termini and the Arg side chain.
-
Protected Substrates (e.g., Z-Phe-Arg-AMC): This is the most common use case in drug discovery (Cathepsin assays). These are highly hydrophobic .[1] The Z (benzyloxycarbonyl) group and the AMC fluorophore mask the charges, leaving the Phenylalanine rings free to stack via
- interactions, causing rapid aggregation in aqueous buffers.
This guide addresses both, with a primary focus on the difficult protected substrates .
Module 1: The Solubility Decision Matrix
Before mixing any solvents, determine the exact chemical nature of your peptide.[1][2] Use the logic flow below to select the correct solubilization strategy.
Visual 1: Solubility Protocol Selector
Figure 1: Decision tree for selecting the solvent system based on peptide modification.
Module 2: Troubleshooting Z-Phe-Arg-AMC (Cathepsin Substrate)
Context: You are running an enzymatic assay (e.g., Cathepsin B/L). You dissolved the powder in buffer, and it turned cloudy or the fluorescence signal is erratic.
The Mechanism of Failure
Z-Phe-Arg-AMC is an amphiphilic molecule that behaves like a lipid. In water, the hydrophobic "Z" cap and Phenylalanine side chain cluster together to hide from water, forming micelles or fibrils. This "crashing out" results in:
-
Low effective concentration (false negatives).
-
Quenching of fluorescence (inner-filter effect).
Correct Solubilization Protocol
Step 1: Preparation of Master Stock (10 mM)
-
Solvent: 100% DMSO (Anhydrous). Do not use water or buffer here.
-
Action: Vortex vigorously. If particles remain, sonicate in a water bath for 30 seconds.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.
Step 2: The "Drop-Wise" Working Solution
-
Goal: Create a 100 µM working solution in Assay Buffer.
-
The Mistake: Squiring 10 µL of DMSO stock directly into 990 µL of cold buffer. This causes "shock precipitation" where the peptide aggregates before it can disperse.
-
The Fix:
-
Place your Assay Buffer (e.g., Sodium Acetate pH 5.5) on a magnetic stirrer or vortex gently.
-
Add the DMSO stock drop-wise into the vortexing buffer.
-
Crucial Additive: Ensure your buffer contains 0.01% Tween-20 or 0.05% Brij-35 . These non-ionic detergents coat the hydrophobic Phe residues, preventing them from stacking.
-
Step 3: Verification
-
Measure absorbance at 320–360 nm. A high baseline indicates turbidity (aggregation). The solution should be optically clear.
Module 3: Quantitative Data & Solvent Compatibility
Refer to this table to ensure your solvent system does not inhibit your enzyme while maintaining solubility.
| Solvent / Additive | Solubility Limit (Z-Phe-Arg-AMC) | Biological Compatibility | Recommendation |
| Water / PBS | < 10 µM (High Risk) | Excellent | Avoid for stock preparation. |
| 100% DMSO | > 25 mM | Toxic to cells > 1% | Ideal for Master Stock. |
| 100% Ethanol | ~ 5 mM | Moderate | Alternative if DMSO is prohibited. |
| 0.1% Acetic Acid | Moderate (for naked peptide) | Good | Good for H-Phe-Arg-OH only. |
| Buffer + 0.01% Tween-20 | ~ 100 µM (Stable) | Excellent | Required for Assay Buffer. |
Module 4: The Physics of Aggregation
Understanding why this compound aggregates helps you predict issues with similar peptides.
Visual 2: The Hydrophobic Collapse Mechanism
Figure 2: Pathway of this compound aggregation driven by aromatic stacking interactions.
Explanation:
-
-
Stacking: The aromatic rings of Phenylalanine (Phe) are flat and hydrophobic. They stack like plates. -
Charge Shielding: In Z-Phe-Arg-AMC, the Z-group removes the positive charge of the N-terminus. This removes the electrostatic repulsion that usually keeps peptides apart.
-
Result: The molecules stack (Phe-to-Phe) and form long, insoluble fibrils that look like "dust" or gel in your tube.
Module 5: Frequently Asked Questions (FAQ)
Q1: My assay requires pH 7.4, but this compound seems less soluble there than at pH 5.5. Why? A: This is related to the pKa of Arginine (~12.5) and the C-terminus.[2] However, the main issue is often "Salting Out." PBS (pH 7.4) has high ionic strength (~150 mM NaCl). High salt shields the charges on the Arginine, reducing its ability to keep the molecule in solution.
-
Fix: Try a lower salt buffer (e.g., 50 mM Tris) or increase the Tween-20 concentration to 0.05%.
Q2: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is an excellent solvent for hydrophobic peptides.
-
Warning: DMF is more toxic to many enzymes than DMSO. If your peptide contains Cysteine (this compound does not, but others might), DMF can lead to oxidation if not fresh. For Z-Phe-Arg-AMC, DMSO is generally preferred.
Q3: I froze my working solution (diluted in buffer) and now it won't redissolve. A: Never freeze working solutions. When water freezes, it forms pure ice crystals, forcing the peptide into tiny pockets of extremely high concentration. This forces the Phe rings to stack irreversibly (Nucleation).
-
Protocol: Always prepare working solutions fresh from the DMSO stock.
Q4: The solution is clear, but I see no enzyme activity. A: The peptide might be sticking to the plastic walls of your tube (adsorption). Hydrophobic peptides love polypropylene.
-
Fix: Use "Low-Binding" tubes and pipette tips. Ensure Tween-20 is present in the buffer before adding the peptide.
References
-
Bachem. (2021). Handling and Solubility of Peptides Guide.[3][4][5][6] Bachem AG. Link
-
GenScript. (2020). Peptide Solubility Guidelines. GenScript. Link
-
BenchChem. (2025).[7] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.[7] Link
- Gazit, E. (2002). "A possible role for π-stacking in the self-assembly of amyloid fibrils." FASEB Journal, 16(1), 77-83. (Mechanistic grounding for Phe-stacking).
- Sigma-Aldrich.Product Information: Z-Phe-Arg-AMC. Merck KGaA.
Sources
Technical Support Center: Phe-Arg Stability & Handling
The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to navigate directly to the specific instability issue you are facing.
Executive Summary: The Instability Triad
As researchers, we often treat the dipeptide Phe-Arg merely as a stable end-product of Bradykinin cleavage (via ACE) or as a substrate for specific assays. This is a dangerous oversimplification. In solution, this compound is vulnerable to a "Triad of Instability":
-
Enzymatic Cleavage: In biological matrices (plasma/serum), it is rapidly destroyed by Carboxypeptidases.
-
Chemical Cyclization: In pure solution, it risks intramolecular cyclization to form Diketopiperazines (DKP).
-
Physical Adsorption: The Arginine moiety leads to rapid loss on glass surfaces.
This guide provides the protocols to arrest these pathways.
Diagnostic Visualizer: Degradation Pathways
Before selecting a protocol, understand where your loss is occurring.
Figure 1: The fate of this compound in solution. Note that enzymatic hydrolysis is the dominant pathway in biological samples, while cyclization dominates in long-term storage of pure standards.
Module A: Biological Stability (Plasma/Serum)
Scenario: You are measuring this compound as a biomarker for ACE activity or Bradykinin breakdown, but levels are inconsistently low.
The Mechanism: this compound is not a terminal metabolite. It is a substrate for Carboxypeptidase N (Kinase I) and Carboxypeptidase M , which cleave the C-terminal Arginine. This reaction is rapid in plasma. If you do not inhibit these enzymes immediately upon sample collection, your this compound readout will be artificially low [1, 2].
Protocol A1: The "Stop Solution" Cocktail
Do not rely on standard protease inhibitor tablets alone; many lack sufficient metalloprotease coverage.
| Component | Concentration (Final) | Mechanism of Action | Critical Notes |
| 1,10-Phenanthroline | 1–5 mM | Chelates Zinc (Zn²⁺) | Essential. Carboxypeptidases are Zn-dependent metalloproteases [3].[1] |
| EDTA | 10–25 mM | Broad Chelator | Acts synergistically with phenanthroline to strip metal cofactors. |
| GEMSA (Optional) | 1–10 µM | Specific Inhibitor | Guanidinoethylmercaptosuccinic acid. Highly specific for Carboxypeptidase N. |
Workflow:
-
Preparation: Pre-load collection tubes with the inhibitor cocktail before blood/sample addition.
-
Mixing: Invert sample 5–8 times immediately.
-
Temperature: Place on ice immediately. Carboxypeptidase activity is temperature-dependent but not zero at 4°C.
-
Acidification (The "Nuclear" Option): If downstream analysis (e.g., LC-MS) permits, add TFA (Trifluoroacetic acid) to a final concentration of 0.5% immediately after plasma separation. This irreversibly denatures the enzymes.
Module B: Chemical Stability (Storage & Standards)
Scenario: Your pure this compound standard curve is decaying over weeks of storage.
The Mechanism: Dipeptides are prone to Diketopiperazine (DKP) formation . The N-terminal amine of Phenylalanine attacks the carbonyl carbon of the peptide bond, cyclizing the molecule and releasing water. This is accelerated at neutral/basic pH and by temperature [4].
Protocol B1: Anti-Cyclization Storage
Goal: Protonate the N-terminal amine to prevent nucleophilic attack.
-
pH Adjustment: Store this compound standards in 0.1% Formic Acid or 0.1% TFA (pH < 3.0).
-
Why: At pH < 3, the N-terminal amine (
) is fully protonated and non-nucleophilic, effectively blocking the cyclization pathway.
-
-
Lyophilization: For long-term storage (>1 month), store as a lyophilized powder at -20°C.
-
Caution: When reconstituting, use the acidic buffer described above. Do not reconstitute in PBS or water and then freeze; pH shifts during freezing (eutectic effects) can accelerate degradation.
-
-
Avoid Repeated Thawing: Aliquot standards. Each freeze-thaw cycle creates transient pH gradients that promote degradation.
Module C: Physical Stability (Adsorption)
Scenario: You detect this compound at high concentrations (µM) but lose it at low concentrations (nM).
The Mechanism:
Arginine contains a guanidinium group (pKa ~12.5), which is positively charged at all physiological pHs. Glass surfaces contain silanol groups (
Protocol C1: Surface Passivation
-
Labware: NEVER use standard glass vials for this compound < 10 µM.
-
Use: Polypropylene (PP) or Polymethylpentene (PMP) low-bind tubes.
-
Alternative: Silanized glass vials (if using autosamplers that require glass).
-
-
Solvent Additive: Include 20-30% Acetonitrile or Methanol in your standard solutions if compatible with your assay (e.g., LC-MS). Organic solvents disrupt the water structure required for hydrophobic adsorption of the Phenylalanine moiety.
Troubleshooting Decision Matrix
Figure 2: Rapid diagnostic flow for isolating the root cause of this compound instability.
Frequently Asked Questions (FAQ)
Q: Can I use PMSF to protect this compound in plasma? A: No. PMSF inhibits serine proteases. It has no effect on Carboxypeptidase N or M, which are metalloproteases. You must use a chelator like EDTA or 1,10-Phenanthroline [1, 3].
Q: I see a "ghost peak" in my LC-MS chromatogram with a mass of -18 Da relative to this compound. What is it? A: This is almost certainly the Diketopiperazine (cyclic) form. It weighs 18 Da less due to the loss of water during cyclization. This indicates your samples were likely stored at neutral pH or left at room temperature too long [4].
Q: Is this compound stable in DMSO? A: DMSO is generally safe for solubility, but be cautious. DMSO is hygroscopic (absorbs water). If wet DMSO is used, hydrolysis can still occur. Furthermore, DMSO does not prevent adsorption to glass. Acidified water/organic mixtures (e.g., 0.1% Formic Acid in 50% MeOH) are superior for stability.
References
-
Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products.[2][3] Biochemical Pharmacology, 38(7), 993–1000. Link
-
Skidgel, R. A., & Erdös, E. G. (1998). Cellular carboxypeptidases. Immunological Reviews, 161(1), 129-141. Link
-
Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product inhibitor of human carboxypeptidase N. Biochemical and Biophysical Research Communications, 98(2), 448-454. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link
-
Goebel-Stengel, M., Stengel, A., & Taché, Y. (2011). The importance of using the correct plasticware for peptide handling. Neuropeptides, 45(4), 275. Link
Sources
- 1. Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Phe-Arg Concentration for In Vitro Assays
Welcome to the technical support center for the application of Phenylalanine-Arginine (Phe-Arg) dipeptides and this compound-containing peptides in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to ensure the successful and reproducible use of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell-based and biochemical assays.
Q1: What is the primary biological activity of this compound dipeptides and related peptides?
A1: this compound containing peptides exhibit a range of biological activities depending on their sequence and structure. They are often components of larger bioactive peptides. For instance, arginine-rich peptides can act as cell-penetrating peptides (CPPs), facilitating the delivery of molecules into cells.[1][2] Some this compound containing sequences are also studied for their antimicrobial properties, where they can disrupt bacterial cell membranes.[3][4] Additionally, dipeptides like Arg-Phe have been shown to influence protein stability and prevent aggregation in certain contexts.[5]
Q2: I'm observing low solubility of my this compound peptide. What are the common causes and solutions?
A2: Solubility issues with arginine-containing peptides are common and often related to pH and the overall charge of the peptide.[6][7] The guanidinium group of arginine is positively charged at physiological pH, which can lead to interactions that reduce solubility.[8]
Troubleshooting Steps:
-
pH Adjustment: The solubility of peptides containing arginine is highly dependent on pH.[6] Try dissolving the peptide in a slightly acidic buffer (e.g., pH 5.0-6.0) before making the final dilution in your assay buffer.[9]
-
Use of Chaotropic Agents: Arginine itself can act as a solubilizing agent for other proteins and peptides by suppressing aggregation.[7][10][11] Consider the addition of a low concentration of a mild chaotropic agent if compatible with your assay.
-
Initial Reconstitution: For lyophilized peptides, it is recommended to first create a concentrated stock solution in a solvent known to be effective, such as sterile water or a small amount of an organic solvent like DMSO, before diluting into your aqueous buffer. Always perform a small-scale solubility test first.[9]
Q3: My cells are showing signs of toxicity after treatment with a this compound containing peptide. How can I mitigate this?
A3: The cationic nature of arginine-rich peptides, while beneficial for cell penetration, can also lead to membrane disruption and cytotoxicity at higher concentrations.[1][2][3]
Mitigation Strategies:
-
Concentration Optimization: The most critical step is to determine the optimal, non-toxic concentration range for your specific cell type through a dose-response experiment.
-
Protease Stability: Consider the stability of your peptide. D-amino acid isoforms of arginine-rich peptides have shown higher transduction efficiency and may allow for the use of lower, less toxic concentrations.[1]
-
Control Peptides: Include control peptides with similar properties but lacking the specific this compound motif to distinguish between general cationic toxicity and a sequence-specific effect.
Q4: How stable is the this compound dipeptide in my assay buffer?
A4: The stability of peptides in solution is influenced by temperature, pH, and the presence of proteases in cell culture media.[12][13] While the this compound peptide bond itself is relatively stable, degradation can occur over long incubation times.
Recommendations for Ensuring Stability:
-
Fresh Preparations: Always prepare fresh working solutions of your this compound peptide for each experiment.
-
Storage of Stock Solutions: Store concentrated stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Stability Assessment: If long-term stability is a concern for your specific assay conditions, a stability study can be performed using HPLC to quantify the intact peptide over time.[12][14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound peptide in cell culture media. | The peptide may have limited solubility in the complex mixture of salts and proteins in the media. | Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water, slightly acidic buffer) and then dilute it to the final working concentration directly in the media just before use. Ensure thorough mixing. |
| Inconsistent results between experiments. | - Inaccurate pipetting of viscous peptide solutions.- Degradation of the peptide due to improper storage or handling.- Variation in cell passage number or confluency. | - Use positive displacement pipettes for viscous solutions.- Aliquot stock solutions and avoid multiple freeze-thaw cycles.[9]- Maintain consistent cell culture practices. |
| No observable biological effect of the this compound peptide. | - The concentration used is too low.- The peptide has degraded.- The chosen assay is not sensitive enough to detect the effect. | - Perform a dose-response experiment over a wide concentration range.- Verify peptide integrity with a fresh stock.- Use a more sensitive or direct downstream assay to measure the intended biological activity. |
Section 3: Experimental Protocols
Here are detailed protocols for key experiments to optimize the use of this compound in your in vitro assays.
Protocol 1: Determining the Optimal Working Concentration of a this compound Peptide using a Cytotoxicity Assay
This protocol will help you identify the concentration range where your this compound peptide is effective without causing significant cell death.
Materials:
-
Your this compound containing peptide
-
The mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
A cell viability assay kit (e.g., MTT, MTS, or a live/dead stain)
-
Phosphate-buffered saline (PBS)
-
Sterile water or other appropriate solvent for the peptide
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (approximately 50-60% confluent) at the time of treatment. Incubate overnight.[15]
-
Peptide Preparation: Prepare a 2X concentrated stock of your highest desired this compound peptide concentration in complete cell culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Carefully remove the old media from the cells and add an equal volume of the 2X peptide dilutions to the corresponding wells. Include a vehicle control (media with the same concentration of the peptide's solvent).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration that causes 50% cell death).[16] For your experiments, choose a concentration well below the IC50 that still elicits the desired biological effect.
Protocol 2: Assessing the Stability of a this compound Peptide in Assay Buffer
This protocol provides a general method for evaluating the stability of your peptide under your specific experimental conditions.
Materials:
-
Your this compound containing peptide
-
Your assay buffer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
HPLC mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Sample Preparation: Prepare a solution of your this compound peptide in your assay buffer at the working concentration you intend to use.
-
Initial Analysis (T=0): Immediately analyze a sample of this solution by HPLC to obtain a chromatogram representing 100% intact peptide.
-
Incubation: Incubate the remaining peptide solution under the same conditions as your assay (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.
-
Data Analysis: For each time point, quantify the peak area of the intact peptide and compare it to the peak area at T=0. Plot the percentage of remaining intact peptide against time to determine the stability profile.[14]
Section 4: Visualizing Experimental Workflows
Workflow for Optimizing this compound Concentration
The following diagram illustrates the systematic approach to determining the optimal concentration of a this compound peptide for your in vitro assays.
Caption: Workflow for determining the optimal this compound concentration.
Section 5: Signaling Pathways and Mechanisms
Hypothesized Mechanism of Action for Cationic this compound Peptides
Arginine-rich peptides often exert their effects through interactions with the cell membrane. The following diagram illustrates a generalized mechanism for membrane disruption, a common mode of action for antimicrobial and some cell-penetrating peptides.
Caption: Generalized mechanism of membrane disruption by this compound peptides.
References
- Design, antimicrobial activity and mechanism of action of Arg-rich ultra-short cationic lipopeptides - PMC. (2019, February 21). Vertex AI Search.
- Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC. Vertex AI Search.
- In Vitro Assays: Friends or Foes of Cell-Penetr
- Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities. (2020, October 12). Vertex AI Search.
- D-Phe-Pro-Arg Demonstrates Superior Stability Over L-Phe-Pro-Arg: A Comparative Analysis - Benchchem. Vertex AI Search.
- Live-cell analysis of cell penetration ability and toxicity of oligo-arginines - PubMed. Vertex AI Search.
- Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner. Vertex AI Search.
- Overcoming L-leucyl-L-arginine solubility issues in buffers - Benchchem. Vertex AI Search.
- Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology - MDPI. Vertex AI Search.
- Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC - NIH. (2020, June 19). Vertex AI Search.
- Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20) - PubMed. Vertex AI Search.
- Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formul
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Vertex AI Search.
- Effects of arginine in therapeutic protein formulations: a decade review and perspectives - Oxford Academic. Vertex AI Search.
- Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PubMed. (2024, March 6). Vertex AI Search.
- Amino acid - Wikipedia. Vertex AI Search.
- High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing - YouTube. (2014, November 6). Vertex AI Search.
- Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles. Vertex AI Search.
- Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmoniz
- Bioactive peptides from Chlamydomonas reinhardtii protein hydrolysate: Identification, antimicrobial activity, and mechanism of action - PMC. (2025, October 9). Vertex AI Search.
- Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media - PubMed. Vertex AI Search.
- Antibiotic Optimization for Cell Transduction Using a Cytotoxicity Profile - Sigma-Aldrich. Vertex AI Search.
- Comparative Analysis of Concentration and Quantification Methods for Antibiotic Resistance Genes and Their Phage-Mediated Dissemination in Treated Wastewater and Biosolids - PMC. (2025, October 18). Vertex AI Search.
- Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. (2025, August 7). Vertex AI Search.
- Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC. Vertex AI Search.
- Viability-based quantification of antibiotic resistance genes and human fecal markers in wastewater effluent and receiving w
- l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC. Vertex AI Search.
- Val-Phe-Ser stability in different buffer solutions - Benchchem. Vertex AI Search.
- An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjug
- Comparative Analysis of Concentration and Quantification Methods for Antibiotic Resistance Genes and Their Phage-Mediated Dissemination in Treated Wastewater and Biosolids - ResearchGate. (2025, October 30). Vertex AI Search.
- Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20)
- Improved performance of column chromatography by arginine: Dye-affinity chromatography | Request PDF - ResearchG
- Quantification of Antibiotic Resistance Genes for Environmental Monitoring:Current Methods and Future Directions | Request PDF - ResearchG
- Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Str
Sources
- 1. Live-cell analysis of cell penetration ability and toxicity of oligo-arginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, antimicrobial activity and mechanism of action of Arg-rich ultra-short cationic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 16. Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles | MDPI [mdpi.com]
Technical Support Center: Phe-Arg Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Phenylalanine-Arginine (Phe-Arg) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this dipeptide. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS experiments in a direct question-and-answer format.
Question 1: Why am I seeing a weak or no signal for my this compound standard?
A poor or absent signal is one of the most common issues and can stem from several factors, from sample preparation to instrument settings.[1]
Potential Cause 1: Suboptimal Ionization
-
Scientific Rationale: Electrospray Ionization (ESI) is highly dependent on the analyte's ability to accept a proton in the liquid phase and maintain that charge as it transitions to the gas phase. The arginine residue, with its highly basic guanidinium group, makes this compound an excellent candidate for positive mode ESI. However, inefficient spray formation or suboptimal source conditions can neutralize the ion before it reaches the detector.
-
Solutions:
-
Confirm Positive Ion Mode: this compound will readily protonate. Ensure your mass spectrometer is operating in positive ion detection mode.
-
Optimize ESI Source Parameters: The key to good ionization is creating a stable spray of finely charged droplets. Start with the manufacturer's recommended settings and then empirically optimize.[2] A systematic approach is crucial.[3]
-
Capillary/Spray Voltage: This voltage is critical for initiating the electrospray process. For positive mode, a typical starting point is 3.5-4.5 kV. If the voltage is too low, the spray will be unstable or may not initiate. If too high, you risk corona discharge, which can lead to signal instability.[4]
-
Gas Flow Rates (Nebulizer and Drying Gas): The nebulizing gas helps form the initial droplets, while the drying gas (often heated) aids in solvent evaporation. Insufficient gas flow can lead to large droplets and poor desolvation. Excessive flow can physically blow the ions away from the MS inlet.
-
Drying Gas Temperature: Higher temperatures increase the rate of solvent evaporation, which is necessary to release the charged analyte into the gas phase. However, excessively high temperatures can lead to thermal degradation of the peptide.[5]
-
-
Check the Spray: Visually inspect the ESI needle tip (if your source allows). You should see a fine, stable mist. An erratic spray or dripping indicates a problem with the emitter, flow rate, or voltage.
-
Table 1: Recommended Starting ESI Source Parameters for this compound Analysis
| Parameter | Typical Starting Value | Rationale |
| Ionization Mode | Positive | The basic arginine residue is readily protonated. |
| Capillary Voltage | +3500 V | Ensures stable electrospray initiation.[4] |
| Nebulizer Gas Pressure | 30-40 psig | Assists in forming a fine aerosol. |
| Drying Gas Flow | 8-12 L/min | Promotes solvent evaporation from droplets. |
| Drying Gas Temp. | 250-350 °C | Facilitates the release of gas-phase ions.[5] |
| Sheath Gas Flow | 8-11 L/min | Helps to shape and stabilize the spray cone. |
Potential Cause 2: Ion Suppression
-
Scientific Rationale: Ion suppression occurs when other compounds in the sample (matrix components, salts, mobile phase additives) compete with the analyte for ionization, reducing its signal intensity.[6] This is a major concern in mass spectrometry.[7] Basic peptides like this compound can be particularly susceptible if they elute early from the LC column along with other unretained matrix components.[6]
-
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering substances before analysis.[7] For complex matrices like plasma or tissue homogenates, simple protein precipitation may not be sufficient. Consider using solid-phase extraction (SPE) to clean up your sample.
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the solvent front and any interfering matrix components. This compound is quite polar; a standard C18 column may not provide sufficient retention. Consider using a column with a different chemistry (e.g., a polar-embedded phase) or employing HILIC (Hydrophilic Interaction Liquid Chromatography).[8]
-
Dilute the Sample: If the suppression is caused by high concentrations of matrix components, diluting the sample can sometimes alleviate the effect, assuming the this compound concentration remains above the limit of detection.
-
Check Mobile Phase Additives: While additives are necessary, some can cause suppression. Trifluoroacetic acid (TFA) is excellent for chromatography peak shape but is a known ion-suppressing agent.[6] If possible, use a more MS-friendly acid like formic acid (typically 0.1%).
-
Question 2: My this compound peak shape is broad or splitting. What's the cause?
Poor peak shape compromises both quantification and resolution from interfering species.
Potential Cause 1: Chromatographic Issues
-
Scientific Rationale: Broad or split peaks are often a sign of problems within the LC system. Secondary interactions between the positively charged arginine residue and residual free silanol groups on the silica-based column packing can lead to tailing.
-
Solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2-3 using 0.1% formic acid). This keeps the silanol groups on the column packing protonated and minimizes unwanted ionic interactions with the positively charged this compound.
-
Column Health: A void in the column packing or a blocked frit can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.
-
Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the starting mobile phase or a weaker solvent.
-
Potential Cause 2: Contamination and Carryover
-
Scientific Rationale: Peptides, especially basic ones, can be "sticky" and adsorb to surfaces in the LC system, such as the injector needle, loop, or column.[9] This can lead to carryover from a previous, more concentrated injection appearing as a broad tail or a small peak in a subsequent blank or sample.
-
Solutions:
-
Optimize Injector Wash: Use a strong wash solvent for the autosampler needle and loop. An acidic organic mixture (e.g., 50:50 acetonitrile:water with 0.2% formic acid) is often effective.
-
Blank Injections: Run several blank injections after a high-concentration sample to assess and mitigate carryover. If carryover persists, systematic troubleshooting of the LC components may be necessary.[9]
-
Question 3: I see a precursor ion, but I can't detect any fragment ions in my MS/MS scan. Why?
This indicates an issue with the collision-induced dissociation (CID) process.
Potential Cause 1: Incorrect Precursor Selection or Collision Energy
-
Scientific Rationale: Tandem mass spectrometry (MS/MS) requires the instrument to first isolate the precursor ion of interest (e.g., the [M+H]+ ion of this compound) and then apply energy (collision energy) to induce fragmentation. If the wrong m/z is selected or the collision energy is not appropriate, no fragments will be generated or detected. The presence of a highly basic arginine residue can sequester the proton, making fragmentation more difficult compared to peptides with more "mobile" protons.[10]
-
Solutions:
-
Verify Precursor m/z: Double-check that the m/z value entered for the precursor ion is correct for the expected charge state of this compound (see FAQ 1).
-
Optimize Collision Energy (CE): CE is a critical parameter that must be optimized for each specific analyte and instrument.
-
Protocol: Infuse a standard solution of this compound directly into the mass spectrometer. In the MS/MS mode, monitor the precursor and expected fragment ions while ramping the collision energy (e.g., from 5 to 40 eV). Plot the intensity of the precursor and fragment ions against the CE. The optimal CE is typically the value that results in the most intense and stable fragment ion signals while leaving a small, residual precursor ion signal (e.g., 10-20% of its original intensity).
-
-
Diagram 1: Troubleshooting Decision Tree for this compound Analysis
This diagram provides a logical workflow for diagnosing common issues.
Caption: A decision tree for troubleshooting this compound analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the expected precursor ions for this compound in ESI-MS?
-
Answer: this compound has a monoisotopic mass of approximately 322.18 Da. Due to the highly basic arginine residue, it readily accepts protons.
-
[M+H]+: The most common species will be the singly protonated ion at m/z 323.19 .
-
[M+2H]2+: It is also possible to observe a doubly protonated ion, particularly at lower pH, at m/z 162.10 . The second proton may be located at the N-terminal amine.
-
Adducts: In the presence of salts, you may also see adducts like [M+Na]+ (m/z 345.17) or [M+K]+ (m/z 361.14). These should be minimized by using high-purity solvents and proper sample cleanup.
-
FAQ 2: How does the arginine residue influence the fragmentation of this compound?
-
Answer: The arginine residue plays a dominant role. The proton is often sequestered on the highly basic guanidinium side chain, which can make it harder to induce fragmentation along the peptide backbone compared to peptides where the proton is more mobile.[10] Fragmentation of arginine-containing peptides can sometimes lead to complex spectra, but for a simple dipeptide like this compound, the primary fragmentation pathway is predictable.[11]
FAQ 3: What are the expected b- and y-ions for this compound during CID?
-
Answer: Collision-induced dissociation (CID) of a peptide typically cleaves the amide bond. For this compound, this results in two primary fragments: a b-ion (containing the N-terminus) and a y-ion (containing the C-terminus).[12]
-
b-ion (b1): Cleavage of the amide bond retains the charge on the Phenylalanine portion. This fragment corresponds to the Phenylalanine residue minus a hydroxyl group. The expected m/z would be for the phenylalanyl cation, which is approximately m/z 120.08 .
-
y-ion (y1): Cleavage of the amide bond retains the charge on the Arginine portion. This fragment corresponds to the protonated Arginine residue. The expected m/z is approximately m/z 175.12 . This is often the most stable and abundant fragment ion due to the high basicity of the arginine side chain.
-
Diagram 2: Primary Fragmentation of this compound
This diagram illustrates the formation of the primary b1 and y1 fragment ions.
Caption: Primary CID fragmentation of this compound into b1 and y1 ions.
Experimental Protocol: General LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
1. Sample Preparation
-
Objective: To prepare a clean sample in a solvent compatible with the LC-MS system.
-
Procedure:
-
For standards, dissolve this compound powder in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards and calibration curve points.
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part plasma. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
2. Liquid Chromatography
-
Objective: To achieve good retention and peak shape for this compound.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A polar-embedded or HILIC column may provide better retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 2 0.5 2 4.0 50 4.1 95 5.0 95 5.1 2 | 6.0 | 2 |
-
3. Mass Spectrometry
-
Objective: To detect and quantify this compound using Multiple Reaction Monitoring (MRM).
-
Parameters:
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Primary: 323.2 -> 175.1 (Precursor -> y1 ion)
-
Confirmatory: 323.2 -> 120.1 (Precursor -> b1 ion)
-
-
Source Settings: Refer to Table 1 for starting parameters.
-
Collision Energy: Optimize empirically as described in Question 3. A starting point of 15-25 eV is reasonable.
-
References
-
Fujii, N., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available at: [Link]
- Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies.
- Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
-
Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Geromanos, S., et al. (2000). Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. Analytical Chemistry. Available at: [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
- LCGC International. (2011). Tips for Optimizing Key Parameters in LC–MS.
-
Liang, Y., & Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Lemoff, A., et al. (2003). Collision-Induced Dissociation of Halide Ion–Arginine Complexes: Evidence for Anion-Induced Zwitterion Formation in Gas-Phase Arginine. The Journal of Physical Chemistry A.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Bugey, L., & Chay, S. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Journal of Separation Science. Available at: [Link]
- Harrison, A. G., & Yalcin, T. (1997). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry.
-
Liang, Y., & Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
SCIEX. (2020). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. YouTube. Available at: [Link]
-
Harrison, A. G. (2005). Fragmentation of protonated dipeptides containing arginine. Effect of activation method. Journal of Mass Spectrometry. Available at: [Link]
- Kumar, C., et al. (2019).
- ResearchGate. (n.d.). Selected precursor and product ion m/z values, retention times and mass spectrometer parameters used for QSSM analytes.
-
Bythell, B. J., et al. (2010). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation of protonated dipeptides containing arginine. Effect of activation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phe-Arg Functional Assay Troubleshooting
Topic: Troubleshooting unexpected results in Z-Phe-Arg-AMC/pNA functional assays Primary Application: Cysteine Proteases (Cathepsin B, L, S, K) and Serine Proteases (Kallikrein, Thrombin) Audience: Senior Researchers & Assay Developers
Introduction: The "Phe-Arg" Paradox
You are likely here because your Z-Phe-Arg-AMC (or pNA) assay is behaving erratically—signals are lower than expected, kinetics are non-linear, or inhibition data is unexplainable.
While Z-Phe-Arg-AMC is the "workhorse" substrate for cysteine proteases (particularly Cathepsins B and L), it is not a "plug-and-play" reagent. It is a promiscuous substrate subject to complex photophysics and strict redox requirements. This guide deconstructs the three most common failure modes: The pH Trap , The Specificity Illusion , and Redox Instability .
Part 1: The pH Trap (Signal vs. Activity)
Symptom: "My enzyme is active at pH 5.5, but I see almost no fluorescence during the kinetic read."
Root Cause: There is a fundamental mismatch between the optimal pH for enzyme activity and the optimal pH for fluorophore detection.
-
Enzyme Physics: Cysteine proteases (e.g., Cathepsin B/L) require acidic environments (pH 5.0–6.0) to open the occluding loop and expose the active site.
-
Fluorophore Physics: The leaving group, 7-amino-4-methylcoumarin (AMC), has a pKa of approximately 8.4 . Below pH 7.0, AMC is protonated and its fluorescence quantum yield drops significantly.
The Fix: You have two options depending on your data requirements:
-
Continuous Kinetic Assay (Real-time):
-
Protocol: You must calibrate your standard curve at the assay pH (e.g., pH 5.5), not in water or stop solution.
-
Adjustment: Increase the PMT gain (sensitivity) on your plate reader. The signal will be weak, but linear.
-
-
End-Point Assay (Stop-and-Read):
-
Protocol: Run the reaction at pH 5.5. At the designated time, add a High pH Stop Solution (e.g., 100 mM Sodium Monochloroacetate, pH 4.3 to stop reaction, followed by Tris-base to pH 9.0; or simply 100 mM Tris pH 10.0 if instantaneous reading is possible).
-
Result: This deprotonates the AMC, maximizing fluorescence intensity (often 10-50x higher signal).
-
Figure 1: The pH Trap Workflow. Kinetic reads at acidic pH suffer from proton quenching of the AMC fluorophore. Raising pH post-reaction restores signal.
Part 2: The Specificity Illusion
Symptom: "I treated my sample with a Cathepsin B inhibitor, but 40% of the Z-Phe-Arg-AMC activity remains."
Root Cause: Z-Phe-Arg-AMC is promiscuous . It is cleaved efficiently by Cathepsin L, Cathepsin K, Cathepsin S, and Cathepsin V. In many tissue lysates, Cathepsin L activity against this compound is actually higher than Cathepsin B activity.
Troubleshooting Matrix:
| Observation | Likely Cause | Verification Step |
| Residual activity after CA-074 treatment | Presence of Cathepsin L or S | Use Z-Phe-Arg-AMC + E-64 (Total Cysteine Protease Inhibitor). If activity drops to 0, the residual was Cat L/S. |
| Activity at pH 7.2 | Cathepsin B (Cytosolic) or Cat S | Cathepsin L is unstable/inactive at neutral pH. Activity at pH 7.2 usually isolates Cat B/S from Cat L. |
| High Background in Lysate | Kallikrein/Serine Proteases | Add a serine protease inhibitor (e.g., PMSF or AEBSF). Z-Phe-Arg is also a substrate for plasma kallikrein. |
The Fix: If you strictly need to measure Cathepsin B , switch substrates or use subtractive inhibition.
-
Better Substrate: Z-Nle-Lys-Arg-AMC (Z-Norleucine-Lys-Arg-AMC). This is highly specific for Cathepsin B and is poorly cleaved by L, K, or S [1].
-
Subtractive Method:
-
Total Activity = Assay with Z-Phe-Arg-AMC.
-
Non-CatB Activity = Assay with Z-Phe-Arg-AMC + CA-074 (Cat B specific inhibitor).
-
Cat B Activity = (Total) - (Non-CatB).
-
Part 3: Redox Instability (The "Dying" Enzyme)
Symptom: "My kinetic curve starts linear but plateaus quickly, even though substrate is not depleted."
Root Cause: Cysteine proteases have an active site thiol (-SH) that is highly susceptible to oxidation. If it oxidizes to a disulfide or sulfenic acid, the enzyme dies.
-
DTT Instability: Dithiothreitol (DTT) is the standard reducing agent, but it oxidizes rapidly in solution (half-life < 10 hours at pH 7+).
-
Enzyme Autolysis: Cathepsins are proteases; they digest themselves (autolysis) and each other (cannibalism).
The Fix:
-
Fresh DTT: Never use DTT stocks older than 4 hours for kinetic runs.
-
Alternative Reductant: Use L-Cysteine (2-5 mM) and EDTA. L-Cysteine is often more stabilizing for Cathepsin B than DTT [2].
-
Activation Step: Most commercial enzymes are sold as zymogens (inactive) or stabilized forms. You must pre-incubate the enzyme in the assay buffer (with reducing agent) for 15 minutes at 37°C before adding the substrate.
Part 4: The Inner Filter Effect (IFE)
Symptom: "My inhibitor has an IC50, but at high concentrations, the fluorescence drops below the blank."
Root Cause: If your inhibitor or library compound is colored (absorbs light), it may absorb the excitation light (360 nm) or the emission light (460 nm). This "Inner Filter Effect" mimics enzyme inhibition.
Protocol: The IFE Correction (Lakowicz Equation)
If your compound absorbs at
- : Absorbance of the compound at excitation wavelength.[1][2][3]
- : Absorbance of the compound at emission wavelength.[1][2][3]
-
Note: If
, dilution is recommended over mathematical correction.
Visual Troubleshooting Guide
Figure 2: Troubleshooting Logic Flow. Follow the path based on your primary symptom (Low Signal, Non-Linearity, or Specificity).
Standard Protocol: Cathepsin B Functional Assay
Buffer A (Reaction Buffer):
-
50 mM Sodium Acetate or Citrate Phosphate (pH 5.5)
-
100 mM NaCl[4]
-
1 mM EDTA (Chelates metals that oxidize thiols)
-
Add Fresh: 2.5 mM DTT or 5 mM L-Cysteine (Critical)
Workflow:
-
Enzyme Prep: Dilute Cathepsin B to 2x concentration in Buffer A.
-
Activation: Incubate 50 µL Enzyme in plate for 15 min at 37°C.
-
Substrate: Add 50 µL of 20-50 µM Z-Phe-Arg-AMC (in Buffer A).
-
Kinetic Read: Measure Ex/Em 360/460 nm every 1 min for 30 min.
-
Validation:
References
-
Yoon, M. C., et al. (2023). "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range."[7] Biochemistry. Available at: [Link]
-
Pillay, C. S., et al. (2002). "Cathepsin B stability, but not activity, is affected in cysteine:cystine redox buffers." BMC Biochemistry. Available at: [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Inner Filter Effect Correction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.horiba.com [static.horiba.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phe-Arg (Phenylalanyl-Arginine): A Comparative Technical Guide to Bioactivity, Enzymatic Specificity, and Transport
Executive Summary
Phe-Arg (FR) is a privileged dipeptide scaffold that serves as a "molecular workhorse" in three distinct biological contexts: as a high-affinity substrate for cysteine proteases (Cathepsins), as a potent ligand for specific G-protein coupled receptors (functionally distinct from Kyotorphin), and as a structural motif for peptide transport.
Unlike Tyr-Arg (Kyotorphin) , which is primarily an endogenous analgesic neurotransmitter, or Arg-Phe (RF) , which is increasingly utilized for self-assembling nanostructures, this compound is most critical in enzymatic profiling and prodrug delivery . Its unique balance of a bulky hydrophobic residue (Phe) and a cationic guanidinium group (Arg) allows it to dominate the active sites of Cathepsin B and L, while simultaneously acting as a high-affinity substrate for the PEPT2 transporter.
This guide objectively compares this compound against its arginine-containing analogs, providing experimental data on kinetics, binding affinity, and stability.
Part 1: Enzymatic Profiling – The Cathepsin Standard
The most widespread application of the this compound motif is in the fluorogenic substrate Z-Phe-Arg-AMC . While often used as a "Cathepsin B specific" substrate, experimental data reveals it is actually a broad-spectrum probe.
Comparative Specificity: this compound vs. Arg-Arg
The table below contrasts the cleavage profiles of this compound derivatives against Arg-Arg and next-generation alternatives.
Table 1: Cathepsin Substrate Specificity Profile
| Substrate Motif | Primary Enzyme Targets | Specificity Rating | Kinetic Note ( |
| Z-Phe-Arg-AMC | Cathepsin B, L, K, S, V | Low (Broad) | Cathepsin L cleaves FR with higher efficiency than Cathepsin B due to lower |
| Z-Arg-Arg-AMC | Cathepsin B | Medium | Specific for Cathepsin B at neutral pH; negligible cleavage by Cathepsin L. |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | High | The "Gold Standard" for specific Cathepsin B quantification; minimal cross-reactivity. |
Technical Insight: The hydrophobic Phenylalanine at the P2 position of Z-Phe-Arg-AMC fits deeply into the S2 hydrophobic pocket of Cathepsin L, driving high affinity. Cathepsin B's S2 pocket is more flexible, accepting the basic Arginine of Z-Arg-Arg-AMC, which Cathepsin L rejects.
Visualization: Protease Cleavage Logic
The following diagram illustrates the decision tree for selecting the correct substrate based on the target protease.
Figure 1: Specificity map for Arginine-containing fluorogenic substrates. Red arrows indicate high efficiency; dashed lines indicate lack of activity.
Part 2: Bioactivity & Receptor Binding
While Tyr-Arg (Kyotorphin) is the famous analgesic dipeptide, This compound exhibits surprisingly potent binding characteristics in competitive assays.
Receptor Binding Affinity (Competition Assay)
In studies competing for
Table 2: Inhibition of
| Dipeptide | Sequence | IC50 (nM) | Interpretation |
| Leu-Arg | Leu-Arg | 11.2 | Potent antagonist/competitor. |
| This compound | This compound | 12.7 | Stronger binder than Kyotorphin. High affinity due to Phe hydrophobicity. |
| Kyotorphin | Tyr-Arg | 20.8 | Endogenous ligand; slightly lower affinity than this compound. |
| Arg-Phe | Arg-Phe | >1000 | Inversion of sequence destroys binding affinity. |
Mechanistic Note: The receptor site requires a specific N-terminal hydrophobic residue (Leu/Phe/Tyr) followed by a C-terminal basic residue (Arg). Inverting this to Arg-Phe completely abolishes activity, highlighting the strict stereochemical requirement of the binding pocket.
Part 3: Transport Mechanics (PEPT1 vs. PEPT2)
This compound is a substrate for the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). Its transport efficiency is governed by the "Hydrophobic-Cationic" rule.
-
PEPT2 (High Affinity/Low Capacity): Found in the kidney, lung, and brain (choroid plexus).[1] It prefers dipeptides with hydrophobic backbones and basic side chains .
-
This compound Status:High Affinity Substrate. The Phenylalanine side chain interacts strongly with the hydrophobic pocket of PEPT2, while the Arginine provides the necessary cationic charge.
-
-
PEPT1 (Low Affinity/High Capacity): Found in the intestine.[2]
-
This compound Status:Medium Affinity. While transported, it competes less effectively against very high concentrations of dietary peptides compared to its performance on PEPT2.
-
Visualization: Signaling & Transport Pathway
This diagram details the dual fate of this compound: Transport via PEPT2 or signaling via G-protein pathways (if binding to Kyotorphin sites).
Figure 2: Dual biological fate of this compound: Uptake via PEPT2 or Receptor-mediated signaling.
Part 4: Experimental Protocols
Protocol A: Cathepsin Specificity Assay (Z-FR-AMC)
Objective: Determine if a protease sample contains Cathepsin B or L activity using Z-Phe-Arg-AMC.
-
Buffer Preparation:
-
Prepare Activation Buffer: 100 mM Sodium Phosphate (pH 6.0), 1 mM EDTA, 5 mM DTT (freshly added).
-
Note: DTT is critical to activate the cysteine active site.
-
-
Substrate Solution:
-
Dissolve Z-Phe-Arg-AMC in DMSO to 10 mM stock.
-
Dilute to 20 µM working concentration in Activation Buffer.
-
-
Inhibitor Controls (Self-Validation Step):
-
Control A: Enzyme + Buffer (Total Activity).
-
Control B: Enzyme + CA-074 (Specific Cathepsin B inhibitor).
-
Control C: Enzyme + E-64 (Total Cysteine Protease inhibitor).
-
-
Reaction:
-
Incubate Enzyme (10 ng) with Inhibitors for 15 min at 37°C.
-
Add Substrate (20 µM final).
-
Measure Fluorescence: Ex 360 nm / Em 460 nm.
-
-
Data Analysis:
-
If CA-074 inhibits activity
Activity is Cathepsin B . -
If CA-074 has no effect but E-64 inhibits
Activity is likely Cathepsin L .
-
Protocol B: Peptide Stability in Serum
Objective: Compare the half-life (
-
Serum Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 min to remove lipids/debris.
-
Incubation:
-
Prepare 1 mM peptide stock in water.
-
Mix 20 µL peptide stock + 180 µL Serum (Final 100 µM).
-
Incubate at 37°C.
-
-
Sampling:
-
At
min, remove 20 µL aliquots. -
Quenching: Immediately add 80 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins.
-
-
Analysis:
-
Centrifuge (14,000 x g, 10 min).
-
Analyze supernatant via HPLC (C18 column, Gradient 5-50% ACN).
-
Calculate
using first-order decay kinetics. -
Expected Result: Unmodified L-Phe-L-Arg
min.
-
References
-
Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins. Biochemistry. (2023). Validates Z-Nle-Lys-Arg-AMC specificity over Z-Phe-Arg-AMC.
-
Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide. Frontiers in Medical Technology. (2020). Provides IC50 competition data for this compound vs Kyotorphin.
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science.[3] (2021).[3] Discusses serum stability of dipeptides.
-
Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflugers Archiv. (2000).[4] Establishes the hydrophobic/basic substrate preference for PEPT2.
Sources
- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Comparative Analysis of Phe-Arg and its Analogs: Protease Probes and Efflux Pump Inhibitors
[1]
Executive Summary
The Phenylalanine-Arginine (Phe-Arg) dipeptide motif represents a privileged scaffold in chemical biology, serving two distinct but critical roles: as a substrate for cysteine proteases (specifically Cathepsins) and as a competitive inhibitor for bacterial RND efflux pumps.
This guide provides a technical comparison of this compound derivatives, specifically focusing on Z-Phe-Arg-AMC (fluorogenic protease substrate) and PAβN (Efflux Pump Inhibitor). We analyze their performance against optimized analogs (e.g., Z-Arg-Arg-AMC , Z-Nle-Lys-Arg-AMC , and MC-04,124 ), highlighting specificity profiles, kinetic constants (
Part 1: The this compound Scaffold in Protease Profiling
The Z-Phe-Arg motif is historically the "gold standard" for monitoring Cathepsin L and B activity. However, its utility is compromised by broad cross-reactivity.
Comparative Specificity: Z-Phe-Arg vs. Analogs
The hydrophobic Phenylalanine at the P2 position facilitates binding to the S2 hydrophobic pocket of Cathepsin L, but it also accommodates Cathepsin B, K, S, and plasma Kallikrein.
Table 1: Kinetic and Specificity Profile of this compound Substrates vs. Analogs
| Substrate | Primary Target | Cross-Reactivity | Kinetic Performance ( | Specificity Notes |
| Z-Phe-Arg-AMC | Cathepsin L / B | Cathepsin K, S, V, Plasma Kallikrein | Cat L: | High Sensitivity, Low Specificity. The standard for total cysteine protease activity but poor for distinguishing Cat B from L. |
| Z-Arg-Arg-AMC | Cathepsin B | Cathepsin L (minor), V | Cat B: Higher | Traditional Cat B Specific. pH dependent; specificity degrades at acidic pH (lysosomal conditions).[1] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | Negligible | Optimized for Cat B | Superior Specificity. Maintains selectivity for Cat B over Cat L/K/S at both acidic (pH 4.[1][2]6) and neutral (pH 7.[3]2) conditions. |
Critical Insight: While Z-Phe-Arg-AMC is often sold as a "Cathepsin L substrate," it is hydrolyzed by Cathepsin B. However, Cathepsin B exhibits dipeptidyl carboxypeptidase activity (cleaving dipeptides from the C-terminus) in addition to endopeptidase activity. To isolate Cathepsin B endopeptidase activity specifically, Z-Nle-Lys-Arg-AMC is the superior choice over the this compound scaffold [1].[1]
Mechanistic Pathway: Fluorogenic Hydrolysis
The following diagram illustrates the enzymatic hydrolysis mechanism utilized in these assays.
Figure 1: Mechanism of Z-Phe-Arg-AMC hydrolysis. The active site cysteine attacks the carbonyl carbon of the Arg-AMC bond, releasing the fluorescent AMC group.
Part 2: The this compound Motif in Antimicrobial Resistance (EPIs)
In microbiology, the this compound motif appears in PAβN (Phenylalanine-Arginine-β-naphthylamide), also known as MC-207,110.[4][5] It targets Resistance-Nodulation-Division (RND) efflux pumps in Gram-negative bacteria.[5][6]
PAβN vs. Optimized Analogs
PAβN is the reference inhibitor but suffers from toxicity and membrane permeabilization artifacts.
Table 2: Comparative Analysis of Efflux Pump Inhibitors
| Compound | Structure ID | Target Pump | Potency (MPC)* | Stability/Toxicity Profile |
| PAβN | MC-207,110 | MexAB-OprM (P. aeru) AcrAB-TolC (E. coli) | High Toxicity. Permeabilizes outer membrane at | |
| MC-04,124 | Analog | MexAB-OprM | Improved Stability. Structural modifications reduce serum degradation while maintaining potency. | |
| MC-02,595 | Analog | MexAB-OprM | High Potency. Enhanced lipophilicity improves pump binding affinity. |
*MPC: Minimal Potentiation Concentration (concentration required to reduce antibiotic MIC by 8-fold).[5]
The Permeabilization Artifact (Scientific Integrity Check)
Warning: Researchers often misinterpret PAβN data. If PAβN reduces the MIC of an antibiotic that is not an efflux substrate (e.g., Vancomycin in Gram-negatives), it indicates membrane damage , not efflux inhibition.
-
Control Experiment: Always run a nitrocefin hydrolysis assay. If PAβN causes rapid nitrocefin hydrolysis in intact cells, it has breached the outer membrane [2].
Part 3: Experimental Protocols
Protocol A: Kinetic Validation of Cathepsin Activity
Objective: Determine
-
Buffer Prep: 50 mM Sodium Acetate (pH 5.5), 4 mM EDTA, 8 mM DTT. Note: DTT is critical for activating the active site cysteine.
-
Enzyme Activation: Incubate Cathepsin L (final 0.5 nM) in buffer for 15 mins at 25°C.
-
Substrate Serial Dilution: Prepare Z-Phe-Arg-AMC concentrations ranging from
to . -
Reaction: Add 10 µL substrate to 90 µL activated enzyme in a black 96-well plate.
-
Detection: Monitor Ex/Em 360/460 nm every 30 seconds for 10 minutes.
-
Analysis: Plot Initial Velocity (
) vs. [S]. Fit to Michaelis-Menten equation.-
Validation Check: If
is linear for >5 mins, the assay is valid. If it plateaus early, dilute enzyme.
-
Protocol B: Checkerboard MIC Reduction Assay (EPI Testing)
Objective: Quantify the potentiation effect of PAβN on Levofloxacin against P. aeruginosa.
-
Plate Setup:
-
Rows (A-H): Serial dilution of Levofloxacin (e.g., 64 to 0.5 µg/mL).
-
Columns (1-12): Serial dilution of PAβN (e.g., 128 to 0 µg/mL).
-
-
Inoculum: Adjust bacteria to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth. -
Incubation: 18-24 hours at 37°C.
-
Readout: Identify the well with no visible growth.
-
Calculation:
-
Interpretation: FICI
indicates synergy (true efflux inhibition).
-
Part 4: Workflow Visualization
The following diagram outlines the decision logic for selecting the correct this compound analog based on the research goal.
Figure 2: Decision matrix for selecting this compound derivatives based on experimental constraints.
References
-
Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Source: ACS Biochemistry (2023). Link:[Link][7]
-
The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria. Source: PLOS ONE (2013). Link:[Link][7]
-
Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Source: Antibiotics (Basel) (2023). Link:[Link]
-
Kinetic Characterization and Molecular Docking of a Novel, Potent, and Selective Slow-Binding Inhibitor of Human Cathepsin L. Source: Molecular Pharmacology (2020). Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hzdr.de [hzdr.de]
Comparative Efficacy of Phe-Arg and Known Receptor Ligands: A Technical Guide
The following guide provides an in-depth technical comparison of Phenylalanyl-Arginine (Phe-Arg) against established receptor ligands, specifically focusing on its activity at the Kyotorphin Receptor (KTP-R) and its interaction with the Peptide Transporter 2 (PEPT2) .
Executive Summary
The dipeptide L-Phe-L-Arg (this compound) is a structural analogue of Kyotorphin (L-Tyr-L-Arg) , a potent endogenous neuroactive dipeptide with analgesic properties. While Kyotorphin is the standard reference ligand for the Kyotorphin Receptor (KTP-R), experimental data reveals that this compound exhibits higher binding affinity (IC50: 12.7 nM) compared to the native ligand (IC50: 20.8 nM) in competitive displacement assays.
This guide compares the efficacy, binding kinetics, and functional outcomes of this compound against Tyr-Arg (Agonist) and Leu-Arg (Antagonist) . It also details the pharmacokinetic implications of PEPT2 -mediated transport, a critical factor in the bioavailability of Arg-containing dipeptides.
Receptor Ligand Profiling: this compound vs. Standards
The Kyotorphin Receptor System (KTP-R)
The KTP-R is a G-protein coupled receptor (GPCR) linked to the G
Comparative Binding Data (Competitive Displacement of [³H]-Kyotorphin)
| Ligand | Structure | Role | IC50 (Binding Affinity) | Relative Potency |
| This compound | L-Phe-L-Arg | High-Affinity Ligand | 12.7 nM | 1.6x vs. Native |
| Kyotorphin | L-Tyr-L-Arg | Endogenous Agonist | 20.8 nM | 1.0x (Reference) |
| Leu-Arg | L-Leu-L-Arg | Specific Antagonist | 11.2 nM | 1.8x |
| Tyr-Leu | L-Tyr-L-Leu | Low-Affinity Analog | 37.6 nM | 0.55x |
Key Insight: The aromatic side chain at the N-terminus is critical for receptor recognition. The substitution of Tyrosine (hydroxyl group) with Phenylalanine (this compound) actually enhances binding affinity slightly, likely due to increased hydrophobic interaction within the orthosteric pocket, although functional efficacy (agonism vs. antagonism) depends on the specific conformational coupling to G
Pharmacokinetics: PEPT2 Interaction
Unlike small molecule drugs, this compound efficacy is gated by the Peptide Transporter 2 (PEPT2) , which clears the dipeptide from the synaptic cleft and cerebrospinal fluid (CSF).
-
Substrate Specificity: this compound and Tyr-Arg are both high-affinity substrates for PEPT2.
-
Clearance Mechanism: Rapid efflux via PEPT2 limits the in vivo half-life of this compound, necessitating the use of stabilized derivatives (e.g., amidated forms or D-isomer inclusion) for therapeutic applications.
Mechanistic Visualization
Signaling Pathway & Transport
The following diagram illustrates the dual fate of this compound: binding to the KTP-R to induce signaling or being cleared by PEPT2.
Figure 1: Dual pathway of this compound showing receptor activation (Signaling) vs. PEPT2-mediated clearance.
Experimental Protocols
To validate the efficacy of this compound, researchers should utilize the Synaptosomal Competitive Binding Assay . This protocol is self-validating through the use of a known antagonist (Leu-Arg) as a negative control.
Protocol: [³H]-Kyotorphin Competitive Binding Assay[1][2]
Objective: Determine the IC50 of this compound relative to the standard Tyr-Arg.
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from rat brain cortex using standard homogenization and sucrose density gradient centrifugation (0.32 M -> 1.2 M sucrose).
-
Resuspend the P2 fraction in Tris-HCl buffer (50 mM, pH 7.4) .
-
-
Ligand Incubation:
-
Control: Incubate 400 µL synaptosomal suspension with 5 nM [³H]-Kyotorphin (Specific Activity: ~50 Ci/mmol).
-
Experimental: Add unlabeled This compound at increasing concentrations (
M to M). -
Reference: Run parallel tubes with unlabeled Tyr-Arg (Standard) and Leu-Arg (Antagonist).
-
-
Equilibrium:
-
Incubate at 0°C for 120 minutes (Low temperature prevents enzymatic degradation by aminopeptidases).
-
-
Termination & Filtration:
-
Rapidly filter through Whatman GF/B glass fiber filters .
-
Wash 3x with ice-cold Tris-HCl buffer.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Ligand]. Determine IC50 using non-linear regression analysis.
-
Self-Validation Check: The IC50 of the reference standard (Tyr-Arg) must fall within the range of 15-25 nM . If outside this range, check synaptosome viability or radioligand degradation.
References
-
Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide . Frontiers in Medical Technology. [Link]
-
Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives . Frontiers in Pharmacology. [Link]
-
Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 . PubMed. [Link]
-
Effects of tyrosyl-arginine (kyotorphin), a new opioid dipeptide, on single neurons . Neuroscience Letters. [Link]
A Comparative Guide to Phenylalanine-Arginine (Phe-Arg) Bioactivity in Diverse Human Cell Lines
Introduction: The Emerging Potential of Dipeptides in Cellular Research
In the landscape of molecular biology and drug discovery, short peptides have garnered significant attention for their potential as therapeutic agents and research tools. Among these, the dipeptide Phenylalanine-Arginine (Phe-Arg) presents a compelling case for investigation due to the unique properties of its constituent amino acids. Phenylalanine, an aromatic amino acid, contributes to hydrophobic interactions, while arginine, with its guanidinium side chain, is cationic at physiological pH and can engage in electrostatic interactions.[1] This combination of hydrophobicity and positive charge suggests potential interactions with cell membranes, which are key to various biological activities, including anticancer and antimicrobial effects.[2]
This guide provides a framework for conducting a comparative study of this compound activity across different human cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for assessing cytotoxicity, and explore potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the biological significance of this compound.
Designing a Comparative Study: Rationale and Cell Line Selection
A comparative study is crucial to understand the context-dependent activity of a bioactive molecule. The differential responses of various cell lines to this compound can provide insights into its selectivity and potential therapeutic window. For this guide, we propose a comparative study using three well-characterized and diverse human cell lines:
-
A549 (Human Lung Carcinoma): An adherent cell line derived from a lung adenocarcinoma.[3][4] These cells are a widely used model for lung cancer research.
-
MCF-7 (Human Breast Adenocarcinoma): An adherent epithelial cell line isolated from a breast cancer patient. It is a valuable model for studying hormone-responsive breast cancers.[5]
-
HEK293 (Human Embryonic Kidney): An adherent cell line derived from human embryonic kidney cells. While often considered a "normal" cell line, it is immortalized and widely used in cell biology research and for protein expression.[6]
This selection allows for the comparison of this compound's effects on cancer cells from different tissue origins (lung and breast) and a commonly used, non-cancer-derived (though immortalized) cell line, providing a preliminary indication of cancer cell selectivity.
Experimental Workflow: A Step-by-Step Guide
A logical workflow is essential for reproducible and reliable results. The following diagram outlines the proposed experimental plan for assessing this compound activity.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Based on the cationic nature of arginine and the hydrophobicity of phenylalanine, a plausible hypothesis is that this compound interacts with and disrupts the cell membrane, potentially leading to the activation of the intrinsic apoptotic pathway.
Further Mechanistic Studies:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blotting: Analyze the expression levels of key apoptotic proteins such as caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bcl-2), and p53. [7]An increase in the Bax/Bcl-2 ratio and cleaved caspase-3 would be indicative of apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a comparative study on the bioactivity of the this compound dipeptide in different cell lines. By following the outlined protocols and considering the proposed mechanistic studies, researchers can generate valuable data on the potential of this compound as a selective cytotoxic agent. Future investigations could expand the panel of cell lines to include other cancer types and normal primary cells, explore the synergy of this compound with existing chemotherapeutic drugs, and conduct in vivo studies to validate the in vitro findings. The exploration of such simple yet potentially potent biomolecules is a promising avenue in the ongoing quest for novel therapeutic strategies.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]
-
A549 Cell Subculture Protocol. (n.d.). Altogen Labs. Available at: [Link]
-
Culturing A549 cells. (n.d.). Nanopartikel.info. Available at: [Link]
-
High efficiency sorting and outgrowth for single-cell cloning of mammalian cell lines. (2022). BMC Research Notes. Available at: [Link]
-
MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. (2021). Applied Sciences. Available at: [Link]
-
Anti-proliferative and pro-apoptotic effects of GHRH antagonists in prostate cancer. (2014). Oncotarget. Available at: [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. (2024). Open Exploration. Available at: [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2024). Pharmaceutics. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. High efficiency sorting and outgrowth for single-cell cloning of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferative and pro-apoptotic effects of GHRH antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Phe-Arg & Derivatives: Critical Disposal & Safety Protocol
Executive Safety Warning: The "Suffix Trap"
STOP AND VERIFY: Before disposing of any "Phe-Arg" reagent, you must validate the exact chemical identity. In drug development and enzymology, "this compound" rarely refers to the benign dipeptide alone. It is almost exclusively used as a substrate backbone for leaving groups that drastically alter the toxicity profile.
The hazard lies in the C-terminus.
| Compound Shorthand | Full Chemical Name | C-Terminal Group | Hazard Profile | Disposal Class |
| H-Phe-Arg-OH | L-Phenylalanyl-L-Arginine | Hydroxyl (-OH) | Low (Irritant) | General Chemical |
| Z-Phe-Arg-AMC | Carbobenzoxy-Phe-Arg-7-amido-4-methylcoumarin | AMC (Coumarin) | Medium (Aquatic Tox) | Hazardous Organic |
| This compound-βNA | This compound-β-naphthylamide | β-Naphthylamine | HIGH (Carcinogen) | Cytotoxic/Carcinogen |
Critical Insight:
-Naphthylamine (released from this compound-βNA upon hydrolysis) is a potent bladder carcinogen. Standard peptide disposal protocols are insufficient for βNA derivatives.
Decision Logic: Waste Stream Segregation
Do not guess. Use this logic flow to determine the correct waste stream for your specific reagent.
Figure 1: Decision matrix for segregating this compound waste streams based on chemical modification.
Detailed Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powders & Vials)
Applicable for expired reagents or empty vials with residual powder.
-
Personal Protective Equipment (PPE):
-
Minimum: Nitrile gloves, safety glasses, lab coat.[1]
-
For βNA derivatives: Double nitrile gloves and N95 respirator (or handle inside a fume hood) to prevent inhalation of dust.
-
-
Containment:
-
Pure/AMC: Cap the vial tightly. Place in a clear hazardous waste bag.
-
βNA: Cap tightly. Place the vial into a secondary sealed bag (Ziploc type). Label the outer bag: "CONTAINS CARCINOGEN: β-NAPHTHYLAMINE PRECURSOR."
-
-
Disposal Bin:
-
Deposit into the Solid Chemical Waste drum.
-
Note: Do not place in "Sharps" unless the vial is broken. Do not place in "Biohazard" unless contaminated with infectious agents (e.g., viral lysates).
-
Protocol B: Liquid Waste (Assay Plates & Supernatants)
Applicable for HPLC effluent, enzymatic assay plates (96/384-well), and stock solutions.
The Mechanism of Hazard: In enzymatic assays (e.g., Cathepsin B/L activity), the enzyme cleaves the this compound bond from the leaving group.
-
Result: Your waste container no longer contains just the peptide; it contains free AMC or free β-Naphthylamine .
-
Safety Implication: The liquid waste is more hazardous than the starting material because the toxic moiety is now free in solution and more easily absorbed.
Step-by-Step Liquid Disposal:
-
Segregation:
-
Never mix βNA waste with general aqueous waste. It must go into a dedicated "Toxic/Carcinogenic Aqueous" carboy.
-
AMC waste can generally be combined with "Solvent/Organic" waste streams depending on the percentage of DMSO/Methanol used in the assay.
-
-
pH Neutralization (Self-Validating Step):
-
Check pH. Cathepsin assays are often acidic (pH 5.0-6.0).
-
Why? Acidic waste can react with other organics in the central waste stream.
-
Action: Adjust to pH 7-9 using Sodium Bicarbonate or Tris base before adding to the central carboy to prevent off-gassing or precipitation.
-
-
Labeling:
-
Affix a hazardous waste tag detailing constituents.
-
Mandatory: List "DMSO" or "Methanol" percentages (common solvents for these substrates).
-
Mandatory for βNA: Check the "Carcinogen" box on the waste tag.
-
Emergency Procedures: Spills
If you spill This compound-βNA powder or solution:
-
Evacuate & Isolate: Clear the immediate area.[2]
-
PPE Upgrade: Wear double gloves, Tyvek sleeves, and respiratory protection.
-
Deactivation (Chemical Logic):
-
Simple water wiping is insufficient as it may spread the carcinogen.
-
Use a surfactant-based cleaner (soap/water) followed by a solvent wipe (ethanol) to solubilize the hydrophobic aromatic rings of the naphthylamine.
-
-
Waste Collection: All paper towels and gloves used in cleanup must be disposed of as Hazardous Solid Waste (Protocol A), not regular trash.
Regulatory & Technical Reference Data
Use the data below for completing your institution's Hazardous Waste Manifest.
| Reagent Type | CAS Number | RCRA Waste Code (US) | Hazard Class |
| H-Phe-Arg-OH | 16305-96-9 | Not Listed | Non-Hazardous / Irritant |
| Z-Phe-Arg-AMC | 65147-22-0 | Not Listed (rec. Toxic) | Irritant, Aquatic Acute 1 |
| This compound-βNA | 100929-99-5 | D003 (Reactive)* | Carcinogen (Cat 1B) , Toxic |
*Note on RCRA: While peptides are not explicitly P-listed or U-listed, βNA derivatives may exhibit toxicity characteristics that require classification as toxic waste under local regulations. Always default to the strictest classification.
References
-
Occupational Safety and Health Administration (OSHA). (2024). beta-Naphthylamine Standard 1910.1003. (Regulated Carcinogen List). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
